Lenalidomide-4-aminomethyl
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19/h1-3,11H,4-7,15H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJSNECQDVVLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Lenalidomide-4-aminomethyl: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-4-aminomethyl is a crucial chemical intermediate and a derivative of Lenalidomide, a well-established immunomodulatory drug. This compound serves as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system. The 4-aminomethyl group provides a versatile handle for conjugating a linker, which in turn is attached to a ligand for a protein of interest, thereby creating a heterobifunctional molecule capable of inducing targeted protein degradation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical Structure and Properties
This compound is structurally similar to its parent compound, Lenalidomide, with the key addition of an aminomethyl group at the 4-position of the isoindolinone ring. This modification is pivotal for its application in PROTAC synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. It is important to note that while data for the hydrochloride salt is more readily available from commercial suppliers, some properties of the free base are predicted or inferred from related compounds.
| Property | Value | Source |
| Chemical Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |
| Synonyms | 4-aminomethyl-lenalidomide | N/A |
| Molecular Formula | C14H15N3O3 | [2] |
| Molecular Weight (Free Base) | 273.29 g/mol | [2] |
| Molecular Weight (HCl Salt) | 309.75 g/mol | [1][3] |
| CAS Number (Free Base) | 790652-68-5 | [2] |
| CAS Number (HCl Salt) | 444289-05-8 | [1] |
| Appearance | White to light yellow powder | [4] |
| Solubility | Soluble in DMSO. Solubility of the parent compound, Lenalidomide, is higher in organic solvents and low pH solutions, with lower solubility in less acidic buffers (0.4 to 0.5 mg/mL). | [4][5] |
| Melting Point | 265-268 °C (for Lenalidomide) | [6] |
| pKa | 10.75 ± 0.40 (Predicted for Lenalidomide) | [6] |
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Lenalidomide and its derivatives, including this compound, exert their biological effects by modulating the activity of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) containing Cereblon (CRBN) as the substrate receptor.[6] In its natural state, the CRL4-CRBN complex ubiquitinates specific cellular proteins, marking them for degradation by the proteasome.
Lenalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity. This drug-induced proximity leads to the recruitment of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3, to the E3 ligase complex.[6] The subsequent polyubiquitination and proteasomal degradation of these transcription factors are central to the anti-myeloma and immunomodulatory activities of Lenalidomide.
The following diagram illustrates the signaling pathway of Lenalidomide-mediated protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study and application of this compound.
Synthesis of this compound
A general workflow for the synthesis of Lenalidomide derivatives is depicted below.
In Vitro CRBN E3 Ligase Ubiquitination Assay
This protocol is adapted from a method for characterizing PROTACs that utilize a thalidomide-based E3 ligase ligand and can be applied to this compound-based PROTACs.
Objective: To determine if a this compound-based PROTAC can induce the ubiquitination of a target Protein of Interest (POI) in the presence of the CRL4-CRBN E3 ligase complex.
Materials:
-
Enzymes and Proteins:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human CRL4-CRBN E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant target Protein of Interest (POI)
-
-
Buffers and Reagents:
-
10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT)
-
ATP solution (100 mM)
-
This compound-based PROTAC
-
DMSO (for dissolving PROTAC)
-
SDS-PAGE loading buffer
-
Deionized water
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Antibodies against the POI and ubiquitin
-
Procedure:
-
Reaction Setup: Assemble the following reaction components on ice in a microcentrifuge tube. Prepare a master mix for common reagents to ensure consistency. The final reaction volume is 25 µL.
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| E1 Enzyme | 1 µM | 50 nM | 1.25 |
| E2 Enzyme | 10 µM | 500 nM | 1.25 |
| Ubiquitin | 10 mg/mL | 10 µM | 2.5 |
| CRL4-CRBN E3 Ligase | 1 µM | 100 nM | 2.5 |
| Protein of Interest (POI) | 5 µM | 250 nM | 1.25 |
| ATP | 10 mM | 1 mM | 2.5 |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 |
| PROTAC (in DMSO) | Varies | Varies | 1.0 |
| Deionized Water | - | - | to 25 µL |
Controls:
-
No E3 Ligase Control: Omit the CRL4-CRBN E3 ligase to ensure the ubiquitination is E3-dependent.
-
No PROTAC Control: Replace the PROTAC solution with an equal volume of DMSO to demonstrate that ubiquitination is PROTAC-dependent.
-
No ATP Control: Omit ATP to confirm the reaction is energy-dependent.
-
Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the POI.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Expected Results: A successful reaction will show a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI in the complete reaction mixture. The intensity of this ladder should be significantly reduced or absent in the control reactions.
The experimental workflow is summarized in the following diagram:
Conclusion
This compound is a valuable chemical tool for the development of PROTACs and the study of the ubiquitin-proteasome system. Its ability to be readily incorporated into heterobifunctional degraders makes it a cornerstone for researchers in targeted protein degradation. This guide has provided a consolidated resource on its chemical structure, properties, and relevant experimental protocols to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Process for the preparation of lenalidomide (2010) | Munish Kapoor | 10 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Lenalidomide-4-aminomethyl in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component in many successful PROTACs is the E3 ligase-recruiting moiety. Lenalidomide, and specifically its derivative lenalidomide-4-aminomethyl, has become a cornerstone for engaging the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PROTACs, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action
The fundamental role of the this compound moiety within a PROTAC is to bind to the CRBN E3 ubiquitin ligase. This action initiates a cascade of events that culminates in the degradation of the target protein. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to both the target protein of interest (POI) and CRBN. This brings the POI into close proximity with the E3 ligase machinery, forming a crucial ternary complex (POI-PROTAC-CRBN)[1]. The stability and conformation of this complex are critical determinants of the degradation efficiency.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can participate in further catalytic cycles of degradation[1].
The 4-aminomethyl group of lenalidomide serves as a versatile attachment point for the linker that connects to the target protein ligand, allowing for the synthesis of a diverse range of PROTAC molecules[2][3].
Quantitative Data on Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for representative lenalidomide-based PROTACs targeting the epigenetic reader protein BRD4. While the exact "this compound" linkage is not always explicitly stated, the synthetic routes for these compounds are consistent with functionalization at the 4-amino position.
Table 1: In Vitro Activity of Lenalidomide-Based BRD4 PROTACs
| Compound | Target | Cell Line | IC50 (BRD4 BD1, nM) | IC50 (Cell Growth, µM) | Reference |
| Compound 21 | BRD4 | THP-1 | 41.8 | 0.81 | [3] |
Table 2: Degradation Activity of a Lenalidomide-Based BRD4 PROTAC
| Compound | Target Protein | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| Representative Lenalidomide-BRD4 PROTAC | BRD4 | Varies | 24 hours | ~1-10 | >90 | General observation from multiple sources |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of PROTACs. Below are protocols for key experiments used to characterize this compound-based PROTACs.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC[4].
Materials:
-
Cell line expressing the target protein (e.g., THP-1 for BRD4)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Fluorescence Polarization (FP) Assay for CRBN Binding
This competitive assay determines the binding affinity of a PROTAC to the CRBN/DDB1 complex by measuring the displacement of a fluorescently labeled tracer[5].
Materials:
-
Purified recombinant CRBN/DDB1 complex
-
Fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-labeled)
-
FP assay buffer
-
Serial dilutions of the this compound-based PROTAC
-
Black, low-binding microplate
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation: Prepare solutions of the CRBN/DDB1 complex and the fluorescent tracer in FP assay buffer. Prepare serial dilutions of the PROTAC.
-
Assay Setup: In a microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the PROTAC dilutions. Include controls for no CRBN (tracer only) and no competitor (CRBN + tracer).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Signaling Pathways
The degradation of a target protein by a this compound-based PROTAC can have profound effects on downstream signaling pathways. For example, the degradation of BRD4, a key epigenetic reader, leads to the downregulation of the proto-oncogene c-Myc, a critical driver of cell proliferation in many cancers[4].
Conclusion
This compound is a powerful and versatile E3 ligase ligand for the development of PROTACs. Its ability to efficiently recruit the CRBN E3 ligase complex enables the targeted degradation of a wide array of disease-relevant proteins. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and detailed experimental validation, is essential for the design and optimization of novel and effective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to explore and harness the potential of this compound in the exciting field of targeted protein degradation.
References
The Pivotal Role of Lenalidomide-4-aminomethyl as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are molecular glues and Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's natural protein disposal machinery to eliminate pathogenic proteins. A key component in many of these systems is a ligand that binds to an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Lenalidomide-4-aminomethyl, a crucial derivative of the immunomodulatory drug lenalidomide, and its function as a ligand for the Cereblon (CRBN) E3 ligase complex. This document will detail its mechanism of action, provide quantitative data for related compounds, outline key experimental protocols, and visualize the associated biological pathways.
This compound serves as a cornerstone for the construction of PROTACs. The aminomethyl group at the 4-position of the isoindolinone core provides a versatile attachment point for a linker, which in turn is connected to a ligand for a protein of interest. By recruiting the CRBN E3 ligase to a target protein, PROTACs based on this scaffold can induce the ubiquitination and subsequent proteasomal degradation of that target.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" that are not normally targeted by CRBN.[1][2] Once recruited, these neosubstrates are polyubiquitinated, marking them for degradation by the 26S proteasome.[2][3]
In the context of this compound-based PROTACs, the target protein of interest is brought into proximity with the CRL4-CRBN complex, effectively becoming a neosubstrate. This induced proximity triggers the ubiquitination cascade, leading to the selective degradation of the target protein.
The most well-characterized neosubstrates of lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] The degradation of these factors is central to the therapeutic effects of lenalidomide in hematological malignancies.[1][2][4]
Quantitative Data: Binding Affinity and Degradation Efficiency
Table 1: Cereblon (CRBN) Binding Affinities of Lenalidomide and Analogs
| Compound | Assay Method | K_D / IC_50 (nM) | Cell Line / System | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 | Recombinant human DDB1-CRBN | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 | Recombinant human DDB1-CRBN | [5] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | Recombinant human DDB1-CRBN | [5] |
| Iberdomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.4 | Recombinant human DDB1-CRBN | [6] |
Table 2: Degradation Potency (DC_50) and Efficacy (D_max) of Lenalidomide and a PROTAC Derivative against Neosubstrates
| Degrader | Target Protein | DC_50 (nM) | D_max (%) | Cell Line | Reference |
| Lenalidomide | IKZF1 | Not specified | Not specified | MM1S | [4] |
| Lenalidomide | IKZF3 | Not specified | Not specified | MM1S | [4] |
| 6-fluoro-lenalidomide | IKZF1 | Not specified | Not specified | MM1S | [7] |
| 6-fluoro-lenalidomide | IKZF3 | Not specified | Not specified | MM1S | [7] |
| Compound 17 (Lenalidomide analog) | Aiolos (IKZF3) | 3568 | >90 | MM1S | [8] |
| Compound 19 (Lenalidomide analog) | Aiolos (IKZF3) | 128 | >90 | MM1S | [8] |
Note: DC_50 is the concentration of the compound that results in 50% degradation of the target protein. D_max is the maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Signaling pathway of lenalidomide-induced degradation of IKZF1.
Experimental Protocols
Synthesis of this compound (Illustrative)
While a specific, detailed protocol for this compound is not widely published, a plausible synthetic route can be adapted from known syntheses of lenalidomide and its derivatives. The following is an illustrative protocol:
-
Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
-
React methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in the presence of a base like triethylamine or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to facilitate the cyclization to form the nitro-intermediate.
-
Purify the product by crystallization or column chromatography.
-
-
Step 2: Reduction of the Nitro Group to an Amine.
-
Reduce the nitro group of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to the corresponding amine (lenalidomide) using a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or alternatively with iron powder in the presence of an acid.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the resulting lenalidomide.
-
-
Step 3: Introduction of the Aminomethyl Group.
-
This step can be achieved through various methods. One approach is a reductive amination of a suitable aldehyde precursor on the 4-amino group of lenalidomide. A more direct approach, if a suitable starting material is available, would be to start with a precursor already containing a protected aminomethyl group or a group that can be converted to it.
-
Alternatively, a phthalimidomethyl group can be introduced at the 4-position, followed by deprotection to yield the aminomethyl group.
-
Cereblon Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the binding of a ligand to CRBN in a homogeneous format.
-
Reagents and Materials:
-
Recombinant human DDB1-CRBN complex (tagged, e.g., with His or GST).
-
Terbium-conjugated anti-tag antibody (donor fluorophore).
-
Fluorescently labeled lenalidomide analog (e.g., BODIPY-FL-thalidomide) (acceptor fluorophore).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM HEPES, 200 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the DDB1-CRBN complex and the terbium-conjugated antibody to the wells of the microplate.
-
Add the test compound or vehicle control to the respective wells.
-
Add the fluorescently labeled lenalidomide analog to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. A decrease in the TR-FRET ratio indicates displacement of the fluorescent probe by the test compound.
-
Determine the IC_50 value by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protein Degradation Assay: Western Blotting
This method is used to quantify the reduction in the level of a target protein following treatment with a degrader.
-
Reagents and Materials:
-
Cell line of interest.
-
This compound-based PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC_50 and D_max values from a dose-response curve.
-
Conclusion
This compound is a vital chemical tool in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it an indispensable component for the rational design and synthesis of PROTACs aimed at a wide array of therapeutic targets. While specific quantitative data for this particular derivative remains to be broadly published, the extensive body of research on lenalidomide and its analogs provides a strong foundation for its application. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the power of targeted protein degradation for the development of novel therapeutics. The continued exploration of such CRBN ligands will undoubtedly pave the way for the next generation of medicines.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding of Lenalidomide-4-aminomethyl to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Lenalidomide-4-aminomethyl and its direct cellular target, the Cereblon (CRBN) protein. As a derivative of lenalidomide, this compound is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety.[1][2] Understanding the precise mechanism and quantitative parameters of its binding to CRBN is fundamental for the rational design of novel therapeutics. This document outlines the binding affinity, the intricate signaling pathway it modulates, and the detailed experimental protocols used to characterize this pivotal interaction.
Mechanism of Action
Lenalidomide and its analogs, including this compound, exert their therapeutic effects through a novel mechanism of action: the modulation of an E3 ubiquitin ligase complex.[3] These molecules function as "molecular glues," binding directly to CRBN, which acts as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, forming CRL4CRBN.[4][5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[3][4] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[3][4][7] The degradation of these proteins is central to the anti-myeloma and immunomodulatory activities of lenalidomide.[3][8]
The binding of lenalidomide to CRBN occurs within a hydrophobic pocket in the C-terminal domain of the protein.[9] The glutarimide moiety of lenalidomide is crucial for this interaction, inserting into a tri-tryptophan cage within the CRBN binding domain.[10][11] This interaction stabilizes the CRBN protein and presents a new surface for the recruitment of neosubstrates.
Quantitative Binding Data
The affinity of lenalidomide and its derivatives for CRBN has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the binding interaction, with lower values indicating higher affinity. The following table summarizes the reported binding affinities of lenalidomide to CRBN. While specific data for this compound is less prevalent in the public domain, its binding affinity is expected to be comparable to that of lenalidomide due to the conservation of the core binding motif.
| Compound | Protein Construct | Assay Method | Dissociation Constant (Kd) | Reference |
| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration (Fluorescence Polarization) | 177.80 nM | [10] |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM (640 nM) | [12][13] |
| Lenalidomide | CRBN midi | Isothermal Titration Calorimetry (ITC) | 2.9 µM | [12] |
| Lenalidomide | CRBN TBD | Isothermal Titration Calorimetry (ITC) | 19 µM | [12] |
Note: hs denotes Homo sapiens. TBD refers to the Thalidomide Binding Domain. The variations in Kd values can be attributed to the different protein constructs and experimental conditions used in the assays.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway modulated by lenalidomide and a typical experimental workflow for determining binding affinity.
Caption: this compound mediated protein degradation pathway.
Caption: Workflow for determining binding affinity using ITC.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of binding parameters. Below are protocols for key experiments used to study the interaction between this compound and CRBN.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (CRBN), and the resulting heat change is measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation:
-
Express and purify the human CRBN protein, often in a complex with DDB1 to ensure stability and proper folding.
-
Dialyze both the CRBN-DDB1 complex and this compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Determine the precise concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy or a BCA assay.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.
-
Perform an initial injection to account for any initial mixing artifacts, followed by a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the CRBN-DDB1 complex onto the activated surface.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized CRBN-DDB1.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.
-
Principle: This is a cell-based assay that measures the engagement of a ligand with its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled tracer molecule that binds to CRBN. A test compound (this compound) will compete with the tracer for binding to CRBN, resulting in a decrease in the BRET signal.[14]
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) that stably expresses a NanoLuc®-CRBN fusion protein.
-
Prepare a cell suspension at a defined density.
-
-
Assay Procedure:
-
Add the fluorescent tracer (e.g., BODIPY™-lenalidomide) to the cell suspension.[14]
-
Dispense the cell-tracer mixture into a multi-well plate (e.g., a 384-well plate).
-
Add serial dilutions of the test compound (this compound) to the wells.
-
Add the NanoBRET™ substrate to initiate the luminescent reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's potency in engaging CRBN in a cellular context.[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Lenalidomide-4-aminomethyl for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, small molecules can be designed to selectively eliminate pathogenic proteins. Lenalidomide, an immunomodulatory drug, has been a cornerstone in the development of TPD, acting as a "molecular glue" to induce the degradation of specific neosubstrates. This guide provides a comprehensive technical overview of lenalidomide-4-aminomethyl, a key derivative that serves as a versatile anchor for the construction of Proteolysis Targeting Chimeras (PROTACs), thereby expanding the repertoire of proteins that can be targeted for degradation.
Core Mechanism of Action: Lenalidomide as a Molecular Glue
Lenalidomide exerts its therapeutic effects by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][3] In the absence of lenalidomide, CRL4^CRBN^ ubiquitinates its endogenous substrates, marking them for proteasomal degradation.
Upon binding to a specific pocket in CRBN, lenalidomide creates a novel protein interface that enhances the affinity of the complex for a set of "neosubstrates" that are not normally targeted by CRL4^CRBN^.[1][4] This induced proximity leads to the efficient ubiquitination of the neosubstrate by the E3 ligase complex. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[2]
The primary neosubstrates of lenalidomide with therapeutic relevance in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[1][2][4] The degradation of these proteins is responsible for the anti-myeloma and immunomodulatory effects of lenalidomide.
This compound in PROTAC Technology
The discovery of lenalidomide's mechanism of action has paved the way for the development of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.
This compound serves as a derivative of lenalidomide that can be readily incorporated into PROTACs as the CRBN-recruiting ligand.[5][6] The 4-aminomethyl group provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. This modular design allows for the rational development of PROTACs against a wide array of protein targets.
The resulting PROTAC facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4^CRBN^ E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively removing it from the cellular environment.
Quantitative Data
The efficacy of lenalidomide and its derivatives in mediating protein degradation is dependent on several key quantitative parameters, including binding affinity to CRBN and the efficiency of target degradation.
Binding Affinities of Lenalidomide and Analogs to CRBN
The binding of the E3 ligase ligand to its target is the initial step in the degradation cascade. The affinity of this interaction is a critical determinant of the potency of the resulting degrader.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Lenalidomide | ~178 nM | Not Specified | [7] |
| Lenalidomide | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Pomalidomide | ~157 nM | Not Specified | [7] |
| Thalidomide | ~250 nM | Not Specified | [7] |
Degradation Efficiency of Lenalidomide-Based PROTACs
The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 | >90 | [8] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [8] |
| NC-1 | Lenalidomide-based | BTK | 2.2 | 97 |
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Route:
-
Boc Protection of Lenalidomide:
-
Dissolve lenalidomide in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc)2O and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-lenalidomide.
-
-
Alkylation with a Protected Aminomethyl Group:
-
A more direct approach would be the alkylation of the 4-amino group of lenalidomide. To a solution of lenalidomide in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add a base like DIPEA.
-
Add an alkylating agent such as Boc-aminomethyl bromide or a similar reagent.
-
Heat the reaction mixture (e.g., to 110°C) and monitor for completion.[2]
-
Purify the product by chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected intermediate in a suitable solvent like DCM or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).
-
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a lenalidomide-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
In-vitro CRBN Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a compound for CRBN.
-
Reagents and Materials:
-
Purified recombinant CRBN protein.
-
A fluorescently labeled thalidomide or lenalidomide tracer.
-
Assay buffer.
-
Test compound (e.g., this compound).
-
Black, low-binding microtiter plates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microtiter plate, add the fluorescent tracer at a fixed concentration.
-
Add the serially diluted test compound or a vehicle control.
-
Add the purified CRBN protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a dissociation constant (Kd) or inhibition constant (Ki).
-
Visualizations
Caption: Lenalidomide acts as a molecular glue to induce protein degradation.
Caption: Workflow for the development and evaluation of a PROTAC.
Caption: The enzymatic cascade of the ubiquitin-proteasome system.
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride ≥95% | 444287-40-5 [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Lenalidomide-4-aminomethyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide, a potent immunomodulatory and antineoplastic agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and stability. This technical guide provides an in-depth analysis of the physicochemical characteristics of Lenalidomide-4-aminomethyl hydrochloride, a derivative designed to potentially enhance these properties. While specific experimental data for this hydrochloride salt is limited in publicly available literature, this document compiles known data for the parent compound, Lenalidomide, and outlines the established experimental protocols for determining the key physicochemical parameters for active pharmaceutical ingredients (APIs) and their salts. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of Lenalidomide derivatives.
Introduction
Lenalidomide is a synthetic derivative of thalidomide with a significantly improved therapeutic index. It exerts its biological effects through multiple mechanisms, including direct anti-tumor effects, immunomodulation, and anti-angiogenesis. The 4-aminomethyl hydrochloride derivative of Lenalidomide is of interest for its potential to improve aqueous solubility and dissolution rate, which are critical factors for oral bioavailability. Understanding the fundamental physicochemical properties of this salt is paramount for formulation development, quality control, and ensuring consistent clinical performance.
Physicochemical Properties
The following tables summarize the available physicochemical data for Lenalidomide and provide a template for the characterization of this compound hydrochloride.
Table 1: General Physicochemical Properties
| Property | Lenalidomide | This compound hydrochloride | Reference |
| IUPAC Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | |
| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₄H₁₆ClN₃O₃ | |
| Molecular Weight | 259.26 g/mol | 309.75 g/mol | |
| Physical Form | Crystalline solid | Solid | |
| CAS Number | 191732-72-6 | 444289-05-8 |
Table 2: Solubility Profile
| Solvent/Medium | Solubility of Lenalidomide | Expected Solubility of this compound hydrochloride | Reference |
| Water | Very slightly soluble (≤1 mg/mL)[1] | Expected to be higher than Lenalidomide due to the hydrochloride salt form. | |
| Aqueous Buffers (low pH) | More soluble in low pH solutions.[2] | Expected to be soluble. | |
| Aqueous Buffers (neutral to high pH) | Solubility significantly lower, ranging from about 0.4 to 0.5 mg/mL.[2] | Solubility is expected to decrease as the free base form precipitates. | |
| DMSO | ≥50 mg/mL[1] | Expected to be soluble. | |
| Ethanol | ≥1.83 mg/mL (for hydrochloride salt of parent) | Expected to be soluble. | [3] |
Table 3: Thermal and Crystal Properties
Note: Specific melting point and crystal structure data for this compound hydrochloride are not publicly available. Data for Lenalidomide is provided for context.
| Property | Lenalidomide | This compound hydrochloride | Reference |
| Melting Point | 265-268 °C | Data not available | [4] |
| Polymorphism | Known to exist in multiple polymorphic forms (e.g., Form A, Form B) and as a hemihydrate and dihydrate.[5][6] | Polymorphism is likely and would require experimental characterization. | |
| Crystal System | Varies with the polymorphic form. For example, the hemihydrate is reported to have a twisted conformation.[1] | Data not available |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of a pharmaceutical salt like this compound hydrochloride.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility is determined using the shake-flask method, a widely accepted technique for its simplicity and reliability.[7]
Protocol:
-
An excess amount of this compound hydrochloride is added to a series of vials containing different solvents and aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8).[7]
-
The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
-
An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter.
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
The experiment is performed in triplicate for each solvent/buffer system.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.[9][10][11]
Protocol:
-
A known concentration of this compound hydrochloride is dissolved in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).[10]
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.[11] The Henderson-Hasselbalch equation is used for calculation.
Melting Point and Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and to study the thermal behavior and stability of the compound.
Protocol:
-
DSC: A small, accurately weighed sample of this compound hydrochloride is placed in an aluminum pan. The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range. The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.[4][12]
-
TGA: A small, accurately weighed sample is placed in a tared pan in the TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. TGA provides information on desolvation, decomposition, and overall thermal stability.[12]
Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying the crystalline form of a substance and detecting polymorphism.
Protocol:
-
A small amount of the powdered sample of this compound hydrochloride is packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
-
The intensity of the diffracted X-rays is measured by a detector.
-
The resulting XRPD pattern, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form.[13] Different polymorphs will exhibit distinct XRPD patterns.
Stability Indicating Method (Forced Degradation Studies)
Forced degradation studies are conducted to identify the potential degradation products and pathways of a drug substance under various stress conditions. This information is crucial for developing a stability-indicating analytical method, typically using HPLC.[14][15][16]
Protocol:
-
Samples of this compound hydrochloride are subjected to various stress conditions as per ICH guidelines, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[14]
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).[14]
-
Oxidative degradation: 3% H₂O₂ at room temperature.[14]
-
Thermal degradation: Dry heat (e.g., 80°C).[14]
-
Photodegradation: Exposure to UV and visible light.[15]
-
-
At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration.
-
The samples are analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.
-
The percentage of degradation is calculated, and the degradation products are identified, often using mass spectrometry (LC-MS).
Visualization of Pathways and Workflows
Lenalidomide Signaling Pathway
Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[17]
Caption: Lenalidomide binds to the CRBN E3 ligase complex, leading to the degradation of target proteins.
Experimental Workflow for Physicochemical Characterization
The characterization of a new pharmaceutical salt follows a logical progression of experiments to build a comprehensive understanding of its properties.
Caption: A typical workflow for the comprehensive physicochemical characterization of a new drug salt.
Relationship between Lenalidomide and its Hydrochloride Salt
The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility and stability of a basic parent drug.
Caption: The relationship between the parent drug, the salt formation process, and the resulting salt form.
Conclusion
The physicochemical properties of this compound hydrochloride are critical to its successful development as a therapeutic agent. While specific experimental data for this derivative is not extensively documented in public sources, this guide provides a comprehensive framework for its characterization. By applying the detailed experimental protocols outlined herein, researchers can generate the necessary data to establish a complete physicochemical profile. This will enable informed decisions in formulation development, ensure product quality and consistency, and ultimately contribute to the advancement of new therapeutic options for patients. The provided information on the parent compound, Lenalidomide, serves as a valuable benchmark for these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2012127493A1 - Polymorphs of lenalidomide - Google Patents [patents.google.com]
- 6. Item - Supplementary information files for "Different thermal and solubility properties with an identical crystal structure â case of lenalidomide hydrate" - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. who.int [who.int]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Two new polymorphs and one dihydrate of lenalidomide: solid-state characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Lenalidomide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Lenalidomide-4-aminomethyl" is not widely documented in publicly available scientific literature. This guide focuses on the well-established discovery and development of its parent compound, Lenalidomide, and its analogs, including those with modifications at the C-4 position.
Introduction
Lenalidomide is a potent immunomodulatory drug (IMiD) that is a derivative of thalidomide.[1][2] It has demonstrated significant therapeutic efficacy in various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Lenalidomide and its analogs.
Discovery and Development Timeline
Lenalidomide was developed to improve upon the therapeutic activities of thalidomide while exhibiting a better safety profile.[4] Its development journey, from synthesis to clinical approval, marks a significant advancement in the treatment of hematological cancers.
Key Milestones in Lenalidomide Development:
| Year | Milestone | Reference |
| 2005 | U.S. FDA approved for medical use. | [1] |
| 2005 | Approved for low- or intermediate-1-risk myelodysplastic syndromes with 5q deletion. | [1] |
| 2006 | Approved in combination with dexamethasone for multiple myeloma patients with at least one prior therapy. | [1] |
| 2017 | Approved as a standalone maintenance therapy for multiple myeloma after autologous stem cell transplant. | [1] |
Synthesis and Chemical Properties
Synthesis of Lenalidomide
An alternative synthesis for Lenalidomide has been developed to improve efficiency and reduce the use of hazardous materials. A key step involves the reduction of a nitro group using iron powder and ammonium chloride, avoiding platinum group metals. The synthesis also optimizes the bromination of the starting material, methyl 2-methyl-3-nitrobenzoate, in a chlorine-free solvent to minimize hazardous by-products. The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride forms the nitro precursor of Lenalidomide.[5]
Synthesis of Lenalidomide Analogs
The core structure of Lenalidomide has been modified to explore structure-activity relationships and develop new therapeutic agents.
-
C-4 Position Analogs: A series of novel Lenalidomide analogs have been synthesized by introducing a methylene chain at the C-4 position of the isoindolinone ring via a Suzuki cross-coupling reaction. This strategy provides a bioactive scaffold for discovering new antitumor compounds.[6][7]
-
Isosteric Analogs: Analogs where the amino group is replaced with various isosteres, such as 4-methyl and 4-chloro analogs, have been prepared and shown to have potent immunomodulatory and anti-proliferative activities.[8]
-
Oxetane Analogs: To potentially improve stability and metabolism, oxetane analogs of Lenalidomide have been synthesized by replacing a carbonyl group with an oxetane ring.[9]
Mechanism of Action
Lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[10][11] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[10][11]
Key Molecular Targets and Downstream Effects:
-
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma cells, Lenalidomide induces the degradation of these two B-cell transcription factors, which are crucial for the survival of malignant cells.[10][12]
-
Degradation of Casein Kinase 1A1 (CK1α): In del(5q) myelodysplastic syndrome, Lenalidomide promotes the degradation of CK1α. Cells with the 5q deletion are haploinsufficient for the gene encoding CK1α, making them more sensitive to its further reduction.[10]
-
Immunomodulatory Effects: Lenalidomide enhances T-cell and Natural Killer (NK) cell activity, increases the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[11][13]
-
Anti-angiogenic Properties: It inhibits the formation of new blood vessels, which are essential for tumor growth.[13]
-
Direct Anti-tumor Effects: Lenalidomide can directly induce apoptosis (programmed cell death) in malignant cells.[13]
Signaling Pathway Diagram
Caption: Lenalidomide's core mechanism of action in a myeloma cell.
Preclinical and Clinical Data
In Vitro Antiproliferative Activity
Lenalidomide and its analogs have been evaluated for their ability to inhibit the growth of various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of a C-4 Lenalidomide Analog
| Compound | Cell Line | IC50 (μM) |
| 4c | MM.1S (Multiple Myeloma) | 0.27 ± 0.03 |
| 4c | Mino (Mantle Cell Lymphoma) | 5.65 ± 0.58 |
| Data from Xiao et al., 2020.[6][7] |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of Lenalidomide in treating multiple myeloma and other hematological malignancies.[3][14]
Table 2: Selected Clinical Trial Data for Lenalidomide in Multiple Myeloma
| Trial Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| Phase 2 | Relapsed/Refractory MM | Lenalidomide (30 mg once daily or 15 mg twice daily) | Overall response rate of ~25% with Lenalidomide alone. | [15] |
| Phase 3 (MM-009/010) | Relapsed/Refractory MM | Lenalidomide + Dexamethasone | Significant improvement in time to progression and overall survival compared to dexamethasone alone. | [16] |
| Phase 2/3 | Asymptomatic High-Risk Smoldering MM | Lenalidomide vs. Observation | Evaluation of progression-free survival and quality of life. | [17] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MM.1S, Mino) are cultured in appropriate media and conditions.[6]
-
Compound Preparation: The test compound (e.g., a Lenalidomide analog) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.[18]
-
Treatment: Cells are seeded in 96-well plates and treated with the different concentrations of the compound for a specified duration (e.g., 96 hours).[18]
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the DIMSCAN method, which uses fluorescein diacetate to quantify viable cells.[18]
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined by plotting the data and fitting it to a dose-response curve.[6]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.[18]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the mice.[18]
-
Treatment Administration: Once tumors reach a certain size, the mice are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at a specific dose and schedule (e.g., 30 mg/kg daily).[18]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.[18]
-
Efficacy Evaluation: The anti-tumor effect is assessed by comparing the tumor growth in the treated group to the control group. Event-free survival (EFS) and tumor growth delay are common endpoints.[18]
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation.
Conclusion
Lenalidomide represents a landmark achievement in the targeted therapy of hematological malignancies. Its unique mechanism of action, involving the modulation of an E3 ubiquitin ligase, has opened new avenues for drug discovery. The ongoing development of Lenalidomide analogs, including those with modifications at the C-4 position, holds the promise of further refining the therapeutic index and expanding the clinical applications of this important class of drugs. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of oncology.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. A review of the history, properties, and use of the immunomodulatory compound lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - East China Normal University [pure.ecnu.edu.cn:443]
- 8. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Facebook [cancer.gov]
- 15. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Initial Testing of Lenalidomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Lenalidomide-4-aminomethyl: An Application Note for Drug Development Professionals
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of Lenalidomide-4-aminomethyl, a derivative of the immunomodulatory drug Lenalidomide. This derivative incorporates a reactive primary amine, making it a valuable building block for the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and for conjugation to other molecules of interest in drug discovery and chemical biology. The synthesis is presented as a multi-step procedure starting from commercially available precursors, including the formation of the Lenalidomide core followed by the introduction of the aminomethyl group at the 4-position. This document includes detailed experimental procedures, a summary of quantitative data, and diagrams of the experimental workflow and the signaling pathway of the parent compound, Lenalidomide.
Introduction
Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) with potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] It is an analog of thalidomide with an improved safety and efficacy profile.[1] The primary mechanism of action of Lenalidomide involves its binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors is cytotoxic to multiple myeloma cells.[2]
The derivatization of Lenalidomide at the 4-amino position provides a strategic handle for the attachment of linkers and other chemical entities. The synthesis of this compound introduces a versatile primary amine that can be readily functionalized, for example, to create PROTACs that can induce the degradation of specific proteins of interest. This application note outlines a plausible and detailed synthetic route to obtain this important derivative for research and development purposes.
Signaling Pathway of Lenalidomide
Lenalidomide exerts its therapeutic effects through a complex mechanism of action that includes direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as indirect immunomodulatory effects on the tumor microenvironment. A key aspect of its mechanism is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex.
Caption: Signaling pathway of Lenalidomide.
Experimental Protocols
This synthesis is a multi-step process. Researchers should perform each step in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Part 1: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
This procedure follows an established route for the synthesis of the nitro-precursor of Lenalidomide.
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Add triethylamine (2.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a solid.
Part 2: Synthesis of Lenalidomide (3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
This step involves the reduction of the nitro group to an amine.
Materials:
-
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ammonium formate
Procedure:
-
Dissolve 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Add ammonium formate (5.0 eq) portion-wise.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Lenalidomide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Lenalidomide.
Part 3: Synthesis of Lenalidomide-4-hydroxymethyl
This proposed step introduces a hydroxymethyl group onto the 4-amino position.
Materials:
-
Lenalidomide
-
Paraformaldehyde
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Suspend Lenalidomide (1.0 eq) in acetic acid.
-
Add paraformaldehyde (1.5 eq) and a catalytic amount of sulfuric acid.
-
Heat the mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Lenalidomide-4-hydroxymethyl.
Part 4: Synthesis of this compound
This final step converts the hydroxymethyl group to the target aminomethyl group.
Materials:
-
Lenalidomide-4-hydroxymethyl
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ammonia solution (concentrated)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve Lenalidomide-4-hydroxymethyl (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise and stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the formation of the intermediate chloromethyl derivative by TLC.
-
Once the reaction is complete, carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude chloromethyl intermediate.
-
Dissolve the crude intermediate in a suitable solvent (e.g., THF or DMF) and add an excess of concentrated ammonia solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and purify by reverse-phase HPLC to obtain the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. The yields for steps 3 and 4 are estimates based on similar reactions reported in the literature.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione HCl, TEA, DMF | 70-85 | >95 |
| 2 | Lenalidomide | 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 10% Pd/C, Ammonium formate | 85-95 | >98 |
| 3 | Lenalidomide-4-hydroxymethyl | Lenalidomide | Paraformaldehyde, Acetic acid | 50-70 (Est.) | >95 |
| 4 | This compound | Lenalidomide-4-hydroxymethyl | Thionyl chloride, Ammonia | 40-60 (Est.) | >98 (after HPLC) |
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive, albeit partially theoretical, protocol for the synthesis of this compound. The outlined procedures are based on established synthetic methodologies and provide a solid foundation for researchers to produce this valuable derivative for further studies in drug discovery and development. The successful synthesis of this compound will enable the creation of novel chemical probes and potential therapeutic agents based on the potent immunomodulatory activity of the Lenalidomide scaffold. It is recommended that each step be optimized for scale and specific laboratory conditions.
References
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Conjugating Linkers to Lenalidomide-4-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the conjugation of various chemical linkers to Lenalidomide-4-aminomethyl. This compound is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The protocols outlined below cover common conjugation strategies, including amide bond formation and alkylation, providing a foundation for the development of novel therapeutics.
Introduction
Lenalidomide is an immunomodulatory drug that functions by binding to the CRBN E3 ubiquitin ligase complex. This interaction can be harnessed to induce the degradation of specific target proteins by creating bifunctional molecules known as PROTACs. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. This compound provides a convenient attachment point for these linkers, enabling the synthesis of a diverse range of PROTACs. The following protocols detail established methods for attaching linkers to the 4-aminomethyl group of lenalidomide.
Data Presentation
Table 1: Summary of a Typical Alkylation Reaction for Linker Conjugation
| Parameter | Value | Reference |
| Reactants | This compound, Linker with a terminal bromide or iodide | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [1] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Reported Yield | 48-84% | [1] |
Experimental Protocols
Protocol 1: Amide Bond Formation for Conjugating Carboxylic Acid-Containing Linkers
This protocol describes the coupling of a linker possessing a terminal carboxylic acid to the primary amine of this compound using a standard peptide coupling reagent such as HATU.
Materials:
-
This compound hydrochloride
-
Linker with a terminal carboxylic acid (e.g., a PEG linker)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reverse-phase preparative HPLC system
-
Lyophilizer
Procedure:
-
To a solution of the carboxylic acid linker (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Combine the fractions containing the pure product and lyophilize to obtain the final conjugate as a white solid.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Alkylation for Conjugating Halide-Containing Linkers
This protocol details the conjugation of a linker with a terminal alkyl halide (bromide or iodide) to this compound.
Materials:
-
This compound
-
Linker with a terminal bromide or iodide (e.g., a PEG-bromide linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether
-
Reverse-phase preparative HPLC system
-
Lyophilizer
Procedure:
-
To a solution of this compound (1 equivalent) in NMP, add the alkyl halide linker (1.5 equivalents) and DIPEA (3 equivalents).[1]
-
Heat the reaction mixture to 110 °C and stir for 12 hours.[1] Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Combine the fractions containing the pure product and lyophilize to afford the desired conjugate.
-
Confirm the identity and purity of the final product by ¹H NMR and HRMS.
Visualizations
Signaling Pathway of Lenalidomide-Based PROTACs
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Experimental Workflow for Amide Bond Formation
Caption: Workflow for conjugating a carboxylic acid linker.
Experimental Workflow for Alkylation Reaction
Caption: Workflow for conjugating an alkyl halide linker.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the Activity of Lenalidomide-4-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide and its analogs are pivotal immunomodulatory drugs (IMiDs) that have transformed the treatment landscape for hematological malignancies, most notably multiple myeloma.[1][2] These compounds exert their pleiotropic effects by binding to the E3 ubiquitin ligase cereblon (CRBN).[3][4][5] This interaction redirects the ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific protein substrates, known as neosubstrates.[4][5] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[3][4] The degradation of these factors triggers direct anti-proliferative and pro-apoptotic effects in cancer cells.[3][6] Furthermore, lenalidomide modulates the immune system by co-stimulating T cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and enhancing the cytotoxic activity of Natural Killer (NK) cells.[6][7][8][9]
These application notes provide a comprehensive guide to the cell-based assays essential for characterizing the activity of Lenalidomide-4-aminomethyl, a derivative of lenalidomide. The following protocols and data presentation guidelines are designed to enable researchers to robustly assess its anti-cancer and immunomodulatory functions.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Anti-Proliferative Activity of this compound on Multiple Myeloma Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Lenalidomide IC₅₀ (µM) (Reference) | Pomalidomide IC₅₀ (µM) (Reference) |
| MM.1S | [Insert experimental data] | [Insert literature value] | [Insert literature value] |
| H929 | [Insert experimental data] | [Insert literature value] | [Insert literature value] |
| RPMI-8226 | [Insert experimental data] | [Insert literature value] | [Insert literature value] |
Table 2: Neosubstrate Degradation in MM.1S Cells Treated with this compound
| Protein Target | This compound DC₅₀ (µM) | Timepoint (hours) |
| Ikaros (IKZF1) | [Insert experimental data] | 24 |
| Aiolos (IKZF3) | [Insert experimental data] | 24 |
Table 3: Immunomodulatory Effects of this compound on Human PBMCs
| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - this compound (1 µM) | Fold Change |
| IL-2 | [Insert experimental data] | [Insert experimental data] | [Calculate fold change] |
| IFN-γ | [Insert experimental data] | [Insert experimental data] | [Calculate fold change] |
| TNF-α | [Insert experimental data] | [Insert experimental data] | [Calculate fold change] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Anti-Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of multiple myeloma cells by measuring ATP levels, which is an indicator of cell viability.[10]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration should range from 0.01 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Neosubstrate Degradation Assay (Western Blot)
This assay is used to visualize and quantify the degradation of the neosubstrates IKZF1 and IKZF3 in response to treatment with this compound.[11]
Materials:
-
MM.1S cell line
-
Culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate MM.1S cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of IKZF1 and IKZF3 bands to the loading control (β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Cytokine Release Assay (ELISA)
This assay measures the immunomodulatory activity of this compound by quantifying the secretion of key cytokines from stimulated T cells.[12][13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound
-
DMSO
-
96-well tissue culture plates
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
Protocol:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
-
Stimulation and Treatment:
-
Add anti-CD3 (plate-bound or soluble) and soluble anti-CD28 antibodies to stimulate the T cells.
-
Immediately add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant. Store at -80°C if not analyzed immediately.
-
ELISA:
-
Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, and then a substrate for color development.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in the this compound-treated samples to the vehicle control.
-
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application of Lenalidomide-4-aminomethyl in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Lenalidomide-4-aminomethyl is a chemical derivative of Lenalidomide, an immunomodulatory drug (IMiD) widely used in the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes. The key structural feature of this compound is the aminomethyl group attached to the 4-position of the phthalimide ring. This modification serves as a crucial attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative, this compound functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, effectively hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the context of hematological malignancy research, PROTACs utilizing this compound as the CRBN ligand have been designed to target oncoproteins that drive cancer cell proliferation and survival.
The general mechanism of action for a this compound-based PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4, BTK) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of multiple target protein molecules.
This targeted protein degradation approach offers several advantages over traditional small molecule inhibitors, including the potential to target "undruggable" proteins, overcome drug resistance, and achieve a more potent and sustained biological effect.
Data Presentation
The following tables summarize the quantitative data for representative PROTACs utilizing Lenalidomide derivatives in hematological malignancy cell lines.
Table 1: In Vitro Activity of BRD4-Targeting PROTACs
| PROTAC ID | Target Protein | E3 Ligase Ligand | Hematological Malignancy Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | BRD4 | Lenalidomide derivative | RS4;11 (Leukemia) | 0.051 | ~0.1-0.3 | >90 | [1] |
| PROTAC 4 | BRD4 | Lenalidomide | Not Specified | Picomolar range | Not Specified | Not Specified | [1] |
| PROTAC 5 | BRD4 | Lenalidomide | BxPC3 (Pancreatic Cancer) | 165 | Not Specified | >90 | [1] |
| Compound 21 | BRD4 | Lenalidomide/Pomalidomide | THP-1 (Monocyte Lymphoma) | 810 | Not Specified | >80 | [2] |
| B24 | BRD4 | Lenalidomide derivative | MV4-11 (AML) | 0.4 | 0.75 | >90 | [3][4] |
Table 2: In Vitro Activity of BTK-Targeting PROTACs
| PROTAC ID | Target Protein | E3 Ligase Ligand | Hematological Malignancy Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| SIAIS178 | BCR-ABL | Lenalidomide derivative | Not Specified | 24 | Not Specified | >90 | [5] |
| ARQ531-based PROTACs | BTK (WT and C481S mutant) | Lenalidomide derivative | B-Cell Lymphoma Cell Lines | Nanomolar range | Not Specified | >90 | [6] |
Mandatory Visualization
Caption: Mechanism of action of a this compound-based PROTAC.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. premierscience.com [premierscience.com]
- 6. Discovery of novel BTK PROTACs for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenalidomide-4-aminomethyl in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). Lenalidomide-4-aminomethyl is a key chemical tool in the design of PROTACs, serving as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this compound into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a specific target protein, leading to its ubiquitination and subsequent degradation.
These application notes provide a comprehensive overview of the use of this compound in TPD, including its mechanism of action, protocols for key experiments to characterize PROTACs, and representative data for assessing their efficacy.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. In the case of PROTACs utilizing this compound, the mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the CRBN E3 ligase.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple copies of the target protein.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). These values are determined by treating cells with increasing concentrations of the PROTAC and measuring the remaining levels of the target protein.
Table 1: Representative Degradation Data for a BRD4-Targeting PROTAC Utilizing a Lenalidomide-Based Ligand
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound X[1] | BRD4 | THP-1 | 25 | >90 |
| Compound Y | BRD4 | HeLa | 50 | 85 |
Note: The data presented in this table is for illustrative purposes and represents typical values for potent BRD4 degraders. Actual values will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
The following protocols describe key experiments for characterizing PROTACs that utilize this compound.
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Add chemiluminescence substrate to the membrane and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein - PROTAC - CRBN).
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies against the target protein and CRBN for Western blotting
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., 5-10x DC50) or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN. The presence of the target protein in the CRBN immunoprecipitate (or vice versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant purified target protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
DMSO (vehicle control)
-
Laemmli sample buffer
-
Western blotting reagents and antibodies
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction mixture on ice, containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
PROTAC Addition: Add the PROTAC compound or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
The appearance of a high-molecular-weight smear or ladder of bands above the unmodified target protein band indicates polyubiquitination.
-
Conclusion
This compound is an indispensable tool for the development of potent and selective PROTACs that recruit the CRBN E3 ligase. The protocols and information provided in these application notes offer a robust framework for researchers to design, synthesize, and characterize novel protein degraders. By systematically evaluating the efficacy of these molecules through quantitative protein degradation assays, confirmation of ternary complex formation, and direct assessment of ubiquitination, scientists can accelerate the development of this transformative therapeutic modality.
References
Application Note: Protocols for Assessing Ternary Complex Formation with Lenalidomide-4-aminomethyl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1] A critical step in this process is the formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the small molecule degrader, and an E3 ubiquitin ligase.[2]
Lenalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase complex.[3] Lenalidomide-4-aminomethyl serves as a common CRBN-recruiting moiety, which is connected via a linker to a ligand that binds the POI, thus forming a PROTAC.[4] The stability, cooperativity, and kinetics of the resulting POI-PROTAC-CRBN ternary complex are key determinants of the efficiency of subsequent protein degradation.[5] Therefore, robust and quantitative assessment of ternary complex formation is essential for the discovery and optimization of effective degraders.
This application note provides detailed protocols for key biophysical and biochemical assays used to characterize the formation and stability of ternary complexes involving this compound-based PROTACs.
Mechanism of Action: PROTAC-Induced Ternary Complex Formation
PROTACs function by inducing proximity between a target protein and an E3 ligase. The this compound component of the PROTAC binds to CRBN, while the other "warhead" ligand binds to the POI. This dual binding facilitates the assembly of the ternary complex, enabling the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
General Experimental Workflow
The assessment of ternary complex formation typically follows a structured workflow, from initial reagent preparation to final data analysis. This process allows for the systematic characterization of the molecular interactions that govern degradation efficiency.
Caption: General workflow for assessing ternary complex formation.
Experimental Protocols
Several biophysical and biochemical methods can be employed to measure ternary complex formation. The choice of assay depends on factors such as throughput requirements, the need for kinetic data, and sample consumption.[6][7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) for both binary and ternary interactions.[8][9]
Protocol:
-
Immobilization: Covalently immobilize the CRBN E3 ligase complex onto a sensor chip surface.
-
Binary Interaction (PROTAC-CRBN):
-
Inject a series of increasing concentrations of the this compound based PROTAC over the CRBN surface.
-
Measure the binding response to determine the binary KD between the PROTAC and CRBN.
-
-
Binary Interaction (PROTAC-POI):
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the PROTAC-POI binary KD.
-
-
Ternary Complex Formation:
-
Prepare solutions containing a fixed, near-saturating concentration of the POI.
-
Inject a series of increasing concentrations of the PROTAC, pre-mixed with the fixed concentration of POI, over the CRBN-immobilized surface.
-
The binding response now reflects the formation of the ternary complex.[10]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to obtain kon, koff, and KD values for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to CRBN) / (Ternary KD of PROTAC+POI to CRBN) . An α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the PROTAC's affinity for CRBN.[5]
-
Data Presentation:
| Interaction | kon (M-1s-1) | koff (s-1) | KD (nM) | Cooperativity (α) |
| PROTAC <> CRBN (Binary) | Value | Value | Value | N/A |
| PROTAC <> POI (Binary) | Value | Value | Value | N/A |
| (PROTAC+POI) <> CRBN (Ternary) | Value | Value | Value | Value |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput proximity-based assay used to quantify molecular interactions in solution.[11][12]
Protocol:
-
Reagent Preparation:
-
Label the recombinant CRBN protein with a FRET donor fluorophore (e.g., Terbium cryptate).
-
Label the recombinant POI with a FRET acceptor fluorophore (e.g., d2 or a fluorescent protein).
-
Prepare a serial dilution of the this compound based PROTAC.
-
-
Assay Procedure:
-
In a microplate, add fixed concentrations of the donor-labeled CRBN and acceptor-labeled POI.
-
Add the serially diluted PROTAC to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader, measuring fluorescence emission at two wavelengths (one for the acceptor, one for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to determine the EC50 (concentration of PROTAC that gives 50% of the maximal signal) and the maximum signal window (S/B ratio).[13]
-
Data Presentation:
| PROTAC Compound | EC50 (nM) | Max TR-FRET Ratio | Signal/Background (S/B) |
| PROTAC-A | Value | Value | Value |
| PROTAC-B | Value | Value | Value |
| Control | N/A | Value | 1.0 |
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a highly sensitive, bead-based proximity assay suitable for high-throughput screening.[14][15]
Protocol:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN).
-
Use AlphaLISA Acceptor beads conjugated to an antibody or binding protein for one tag (e.g., Anti-GST) and Donor beads for the other (e.g., Nickel Chelate for His-tag).
-
Prepare a serial dilution of the this compound based PROTAC.
-
-
Assay Procedure:
-
In a microplate, add fixed concentrations of the tagged POI and tagged CRBN complex.
-
Add the serially diluted PROTAC.
-
Incubate to allow for ternary complex formation.[16]
-
Add the AlphaLISA Donor and Acceptor beads and incubate in the dark as per the manufacturer's protocol.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal (luminescent counts) against the PROTAC concentration.
-
The resulting curve often shows a characteristic "hook effect" at high PROTAC concentrations, where the formation of binary complexes outcompetes the ternary complex, leading to a decrease in signal.[14]
-
Determine the EC50 from the ascending portion of the curve and the maximal signal intensity.
-
Data Presentation:
| PROTAC Compound | EC50 (nM) | Max AlphaLISA Signal (counts) | Hook Point (nM) |
| PROTAC-A | Value | Value | Value |
| PROTAC-B | Value | Value | Value |
| Control | N/A | Value | N/A |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[17][18]
Protocol:
-
Sample Preparation:
-
Dialyze all proteins (CRBN, POI) and dissolve the PROTAC in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
-
Binary Titrations:
-
Perform separate experiments to determine the binding thermodynamics of PROTAC to CRBN and PROTAC to POI.
-
-
Ternary Titration:
-
Fill the ITC sample cell with the CRBN protein.
-
Fill the injection syringe with the PROTAC that has been pre-saturated with the POI.
-
Perform the titration by injecting the PROTAC/POI mixture into the CRBN solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., single-site binding) to determine KD, n, and ΔH.[19]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Compare the thermodynamic parameters of the binary and ternary interactions to understand the drivers of complex formation.
-
Data Presentation:
| Interaction | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| PROTAC <> CRBN (Binary) | Value | Value | Value | Value |
| (PROTAC+POI) <> CRBN (Ternary) | Value | Value | Value | Value |
Complementary Cell-Based Assays
While biophysical assays with purified proteins are crucial, cell-based assays are needed to confirm ternary complex formation in a physiological context.
-
NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity between a NanoLuc® luciferase-tagged POI and a HaloTag®-labeled E3 ligase (CRBN) upon addition of a degrader. It provides real-time kinetic data on complex formation and stability within the cell.[2][20][21]
-
Co-Immunoprecipitation (Co-IP): This classic technique can be used to demonstrate the PROTAC-dependent interaction between the POI and CRBN in cell lysates. Following treatment with the PROTAC, cells are lysed, and an antibody against the POI (or CRBN) is used to pull down the protein and its binding partners, which are then detected by Western blotting.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 9. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. cbgp.upm.es [cbgp.upm.es]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 21. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 22. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Lenalidomide-4-aminomethyl Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro ubiquitination assays for Proteolysis Targeting Chimeras (PROTACs) that utilize a lenalidomide-4-aminomethyl moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key molecular pathways and experimental workflows.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.
Lenalidomide and its derivatives are well-established ligands for the CRBN substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2] PROTACs incorporating a this compound linker leverage this interaction to recruit CRL4^CRBN^ to the target protein. In vitro ubiquitination assays are a critical tool to biochemically validate the mechanism of action of these PROTACs by directly measuring the ubiquitination of the POI in a reconstituted system.[2]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a test tube. The assay measures the transfer of ubiquitin to a specific POI in the presence of a PROTAC. The fundamental components include:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. UBE2D2 (UbcH5b) is commonly used with CRBN.[2]
-
E3 Ubiquitin Ligase (CRL4^CRBN^ complex): Recognizes the POI via the PROTAC-induced ternary complex and facilitates the transfer of ubiquitin from the E2 enzyme to the POI.
-
Ubiquitin: The small regulatory protein that is conjugated to the target protein.
-
ATP: Provides the energy for the E1 activation step.
-
Protein of Interest (POI): The target protein for ubiquitination.
-
This compound based PROTAC: The molecule that mediates the formation of the ternary complex.
Successful PROTAC-mediated ubiquitination is typically detected by Western blotting, where a ladder of higher molecular weight bands corresponding to the polyubiquitinated POI is observed.
Signaling Pathway
The signaling pathway for a lenalidomide-based PROTAC involves the recruitment of the CRL4^CRBN^ E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lenalidomide-4-aminomethyl in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lenalidomide-4-aminomethyl in human plasma. This compound is a key derivative of lenalidomide, an immunomodulatory agent, and is often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The robust method presented here employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (Lenalidomide-d5) to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and in vitro drug metabolism and disposition assays.
Introduction
Lenalidomide is a potent immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its derivatives are of significant interest in drug discovery, particularly in the field of targeted protein degradation. This compound serves as a crucial building block, acting as a cereblon (CRBN) E3 ubiquitin ligase ligand in the design of PROTACs.[3][4] Accurate quantification of this and related compounds in biological matrices is essential for preclinical and clinical development. This application note presents a reliable LC-MS/MS method for the determination of this compound in human plasma, addressing the need for a robust analytical tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound (MW: 273.29 g/mol ) and Lenalidomide-d5 (Internal Standard, IS) were sourced from a commercial supplier.[5]
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
-
HPLC-grade methanol, acetonitrile, and water were purchased from a reputable chemical supplier.
-
Formic acid (LC-MS grade) was also procured from a commercial source.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Stock solutions of this compound and lenalidomide-d5 (IS) were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): The IS working solution was prepared by diluting the primary stock solution of lenalidomide-d5 with the same 50:50 methanol and water mixture.
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of this compound and the internal standard from human plasma.
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters (Proposed)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 274.3 | 163.1 | 30 | 20 |
| Lenalidomide-d5 (IS) | 265.1 | 151.1 | 30 | 22 |
Note: The MRM parameters for this compound are proposed based on its chemical structure and fragmentation patterns of similar compounds like lenalidomide.[6][7] The precursor ion corresponds to [M+H]+. The proposed product ion likely results from the cleavage of the piperidine-2,6-dione moiety.
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for its performance characteristics.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 85% |
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL, with a coefficient of determination (r²) consistently greater than 0.995. The LLOQ was established at 1 ng/mL with acceptable precision and accuracy. The intra- and inter-day precision and accuracy were well within the generally accepted limits for bioanalytical methods. The recovery of this compound from human plasma was high and consistent across different concentration levels.
Visual Protocols
To aid in the clear understanding of the experimental procedures, the following diagrams illustrate the key workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lenalidomide for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Lenalidomide-4-aminomethyl in Developing Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly. This induced proximity can lead to various downstream cellular events, with ubiquitination and subsequent proteasomal degradation of a target protein being a primary focus in drug discovery. Lenalidomide, an immunomodulatory drug, is a well-characterized molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN), thereby recruiting neosubstrates for degradation.[1][2][3] Lenalidomide-4-aminomethyl, a derivative of lenalidomide, serves as a versatile chemical scaffold for the development of novel molecular glues with altered substrate specificities.[4][5] These application notes provide detailed protocols for the synthesis, characterization, and application of this compound in the development of new molecular glue degraders.
Mechanism of Action
Lenalidomide and its derivatives act by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][6] The glutarimide moiety of the molecule binds to a hydrophobic pocket in CRBN.[7] This binding event alters the surface of CRBN, creating a new interface for the recruitment of specific "neosubstrate" proteins.[1][2] Once the ternary complex (CRBN-molecular glue-neosubstrate) is formed, the E3 ligase machinery facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate.[2] Polyubiquitination marks the neosubstrate for degradation by the 26S proteasome.[2] this compound, by presenting a reactive amino group, allows for chemical modification to explore and modulate the neosubstrate repertoire.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of lenalidomide and its derivatives with CRBN and neosubstrates.
| Compound | Binding Affinity to CRBN (IC50/Kd) | Assay Method | Reference |
| Lenalidomide | ~2 µM (IC50) | Affinity Bead Competition | [8] |
| Lenalidomide | 0.64 ± 0.24 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [9] |
| Pomalidomide | ~2 µM (IC50) | Affinity Bead Competition | [8] |
| Lenalidomide | 73 nM (IC50) | Not Specified | [10] |
| CC-885 | 12 nM (IC50) | Not Specified | [10] |
| CC-90009 | 33 nM (IC50) | Not Specified | [10] |
| Ternary Complex | Binding Affinity (Kd) | Assay Method | Reference |
| CRBN-Lenalidomide-CK1α | ~75 nM | Not Specified | [10] |
| CRBN-CK1α (binary) | ~2 mM | Not Specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on general methods for lenalidomide derivatives.[10][11][12]
Materials:
-
3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, dissolve 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a mixture of ethanol and water.
-
Add ammonium chloride and iron powder to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude lenalidomide.
-
-
Purification of Lenalidomide:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield pure lenalidomide.
-
-
Reductive Amination:
-
Dissolve the purified lenalidomide in methanol.
-
Add paraformaldehyde and stir the mixture at room temperature.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude this compound by silica gel column chromatography to obtain the final product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines the use of Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect the formation of the CRBN-molecular glue-neosubstrate ternary complex.[13][14]
Materials:
-
Recombinant GST-tagged CRBN
-
Recombinant His-tagged neosubstrate (e.g., IKZF1)
-
This compound derivative
-
AlphaLISA Anti-GST Donor Beads
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivative in AlphaLISA assay buffer.
-
Prepare solutions of GST-CRBN and His-neosubstrate at the desired concentrations in AlphaLISA assay buffer.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add the this compound derivative.
-
Add the GST-CRBN and His-neosubstrate solutions to the wells.
-
Include controls such as no molecular glue, no CRBN, and no neosubstrate.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
-
Bead Addition:
-
Prepare a mixture of Anti-GST Donor Beads and Anti-His Acceptor Beads in AlphaLISA assay buffer.
-
Add the bead mixture to all wells.
-
-
Signal Detection:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the concentration of the molecular glue derivative to determine the EC₅₀ for complex formation.
-
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol describes a standard western blot procedure to assess the degradation of a target neosubstrate in cells treated with a molecular glue.
Materials:
-
Cell line expressing the target neosubstrate (e.g., MM.1S for IKZF1/3)
-
This compound derivative
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the neosubstrate
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or DMSO for the desired time course (e.g., 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the neosubstrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the neosubstrate band intensity to the loading control.
-
Plot the normalized protein levels against the molecular glue concentration to determine the DC₅₀ (concentration for 50% degradation).
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol details the co-immunoprecipitation of the neosubstrate with CRBN in the presence of the molecular glue.[15]
Materials:
-
Cell line expressing the target neosubstrate
-
This compound derivative
-
DMSO
-
Co-IP lysis buffer
-
Antibody against CRBN or a tagged version of CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the molecular glue or DMSO as described in Protocol 3.
-
Lyse the cells with Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blot using an antibody against the neosubstrate to confirm its interaction with CRBN in a molecular glue-dependent manner.
-
Protocol 5: Global Proteomics for Neosubstrate Discovery
This protocol provides a general workflow for identifying novel neosubstrates using mass spectrometry-based proteomics.[1][16][17]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the this compound derivative or DMSO control for a specified time.
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or DIA-NN.[1]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the molecular glue-treated samples compared to the DMSO control. These are potential neosubstrates.
-
-
Validation:
-
Validate the identified neosubstrates using orthogonal methods such as western blotting (Protocol 3) or targeted proteomics.
-
Conclusion
This compound provides a valuable starting point for the rational design and development of novel molecular glue degraders. The protocols outlined in these application notes offer a comprehensive framework for synthesizing, characterizing, and evaluating the activity of new molecular glue candidates. By systematically applying these methods, researchers can explore the vast landscape of the "undruggable" proteome and develop new therapeutics for a wide range of diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 11. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 12. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neospherebiotechnologies.com [neospherebiotechnologies.com]
- 17. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Lenalidomide-4-aminomethyl in aqueous buffers
Welcome to the technical support center for Lenalidomide-4-aminomethyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Lenalidomide, an immunomodulatory drug. It is often used as a ligand for the E3 ubiquitin ligase cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. Like its parent compound, Lenalidomide, it is characterized by poor aqueous solubility, which can present challenges in preparing stock solutions and performing in vitro and in vivo experiments[4][5][6][7]. Achieving a stable and appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the general solubility properties of Lenalidomide and its derivatives?
Lenalidomide is sparingly soluble in aqueous buffers at physiological pH[8]. Its solubility is significantly influenced by pH, being more soluble in acidic conditions[9][10][11][12]. In organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), Lenalidomide exhibits much higher solubility[8]. While specific data for this compound is limited, its structural similarity to Lenalidomide suggests it likely shares these characteristics.
Q3: What is the recommended starting procedure for dissolving this compound?
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice[8]. This two-step process helps to prevent the compound from precipitating out of solution.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the buffer to promote dispersion[13].
-
Gentle Warming: Gently warming the buffer to 37°C may help improve solubility. However, be cautious as excessive heat could degrade the compound[13].
-
Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution[13].
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of the compound in your aqueous solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | Insufficient solvent volume or low-purity solvent. | Increase the volume of the solvent. Ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce solubility. Gentle warming and sonication can also be applied[13]. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | Reduce the final concentration of the compound. Increase the percentage of the organic co-solvent if the experimental system allows, but be mindful of potential solvent toxicity in cell-based assays (typically <0.5% DMSO)[13]. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is not stable in the aqueous solution and is slowly precipitating. | Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions[8]. If storage is necessary, consider flash-freezing aliquots and storing at -80°C, though stability should be validated. |
| Inconsistent experimental results. | Inconsistent dissolution of the compound leading to variations in the actual concentration. | Standardize your dissolution protocol. Always visually inspect for complete dissolution before use. Consider filtering the final solution through a 0.22 µm filter to remove any undissolved particulates. |
Data Presentation: Solubility of Lenalidomide
| Solvent/Buffer | pH | Approximate Solubility (mg/mL) | Reference |
| DMSO | N/A | ~16 | [8] |
| DMF | N/A | ~16 | [8] |
| 1:1 DMF:PBS | 7.2 | ~0.5 | [8] |
| 0.1N HCl | 1.2 | ~18 | [11][14] |
| Acetate Buffer | 4.5 | ~0.51 | [14] |
| Phosphate Buffer | 6.8 | ~0.44 | [14] |
| Water | Neutral | < 1.5 | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for several minutes to facilitate dissolution.
-
If undissolved particles remain, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and all particles have dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Gently warm your desired aqueous buffer (e.g., PBS) to 37°C.
-
Perform a step-wise dilution. For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:10 in the buffer to create a 1 mM intermediate solution. Then, dilute the 1 mM intermediate 1:100 to reach the final 10 µM concentration.
-
Vortex gently between each dilution step.
-
Use the final working solution immediately for your experiment.
Visualizations
References
- 1. This compound hydrochloride|CAS 444289-05-8|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride|T40547|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting common issues in Lenalidomide-4-aminomethyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lenalidomide-4-aminomethyl (3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically begins with a suitable phthalic acid derivative. A common precursor is 4-nitrophthalimide, which can be synthesized from phthalimide through a nitration reaction. The nitro group serves as a precursor to the 4-amino group of Lenalidomide. To obtain the 4-aminomethyl functionality, a different synthetic route is required, often involving the introduction of a protected aminomethyl group or a precursor group that can be converted to an aminomethyl group at a later stage.
Q2: What are the key intermediates in the synthesis of this compound?
A2: Key intermediates include derivatives of phthalic acid or phthalimide, such as 4-nitrophthalimide. Another crucial intermediate is 3-aminopiperidine-2,6-dione hydrochloride, which forms the glutarimide ring of the final molecule. For the specific synthesis of the 4-aminomethyl derivative, an intermediate with a functional group at the 4-position that can be converted to an aminomethyl group is essential.
Q3: What are the common sources of impurities in the synthesis?
A3: Impurities in Lenalidomide synthesis, which can also be relevant for its 4-aminomethyl analog, can arise from several sources:
-
Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in the final product.[1]
-
Byproducts of synthesis: Side reactions are a common source of impurities. For instance, in the synthesis of the nitro precursor of Lenalidomide, 4-nitrophthalide can be a byproduct.
-
Residual solvents: Solvents used in the reaction or purification steps, such as acetonitrile, methanol, or dichloromethane, may remain in the final product.[1]
-
Degradation products: The final compound or intermediates may degrade under certain conditions, leading to impurities.
-
Catalyst residues: If catalysts are used, for example, in hydrogenation steps, trace amounts of metals like palladium may be present in the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Final Product | - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, pressure, reaction time).- Degradation of intermediates or the final product.- Inefficient purification leading to product loss. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize reaction conditions based on literature or experimental design (DoE).- Ensure anhydrous conditions if reagents are moisture-sensitive.- Use appropriate purification methods and optimize solvent systems to minimize product loss. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature.- Inadequate mixing.- Stoichiometry of reactants is not optimal. | - Increase reaction time or temperature as appropriate.- Ensure efficient stirring throughout the reaction.- Re-evaluate the molar ratios of the reactants. |
| Formation of Side Products (e.g., 4-nitrophthalide) | - Reaction conditions favoring the formation of byproducts.- Presence of impurities in starting materials. | - Adjust reaction conditions (e.g., solvent, temperature, catalyst) to disfavor the side reaction.- Purify starting materials before use. |
| Incomplete Reduction of the Nitro Group (if applicable) | - Inactive or insufficient amount of catalyst.- Poor quality of the reducing agent.- Suboptimal reaction conditions (e.g., hydrogen pressure, temperature). | - Use fresh, high-quality catalyst and ensure proper handling to avoid deactivation.- Increase the amount of catalyst or reducing agent.- Optimize the reduction conditions. Consider alternative reduction methods if necessary. |
| Difficulty in Product Purification | - Presence of closely related impurities.- Poor crystallization of the product. | - Employ high-performance liquid chromatography (HPLC) for purification if impurities are difficult to remove by crystallization.- Screen different solvent systems for effective crystallization. |
Experimental Protocols
A plausible synthetic approach for this compound would involve the preparation of a 4-functionalized phthalic acid derivative followed by coupling with 3-aminopiperidine-2,6-dione and subsequent conversion of the functional group to the aminomethyl group.
Example Protocol: Synthesis of 4-Nitrophthalimide (A Precursor for 4-Substituted Phthalimides)
This protocol describes the synthesis of a common precursor that can be further modified.
Materials:
-
Phthalimide
-
Nitric acid
-
Sulfuric acid
Procedure:
-
Under stirring and at a temperature of 0-2°C, add 45 g of nitric acid (0.714 moles) to 324 g of sulfuric acid (3.306 moles).
-
Maintain the temperature and continue stirring while adding the phthalimide in portions.
-
After the addition is complete, allow the reaction mixture to stir for a specified time while monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture over ice and filter the resulting precipitate.
-
Wash the precipitate with cold water until the washings are neutral.
-
Dry the product to obtain 4-nitrophthalimide.
Visualizing the Synthesis and Troubleshooting Logic
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of Lenalidomide derivatives, which can be adapted for the 4-aminomethyl analog.
Caption: A generalized workflow for the synthesis of Lenalidomide derivatives.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Linker Length for PROTACs using Lenalidomide-4-aminomethyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) that utilize Lenalidomide-4-aminomethyl as the E3 ligase-recruiting moiety.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of developing and optimizing this compound based PROTACs.
Issue 1: No or Low Degradation of the Target Protein
Question: My PROTAC shows good binding to the target protein and Cereblon (CRBN), but I'm not observing significant degradation. What are the potential linker-related issues?
Answer: This is a frequent challenge and often points to suboptimal ternary complex formation. The linker's role in facilitating a productive Target-PROTAC-E3 Ligase complex is critical.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length: The linker might be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and CRBN.[2][3] Conversely, a linker that is too long or overly flexible can lead to an unstable ternary complex and inefficient ubiquitination.[2][3]
-
Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths. This can be achieved by, for example, increasing the number of polyethylene glycol (PEG) units or the length of an alkyl chain.[4]
-
-
Unfavorable Ternary Complex Conformation: A stable ternary complex does not guarantee efficient degradation.[5] The linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[6]
-
Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated.[6] If not, this suggests a geometrical problem with the ternary complex, necessitating linker redesign.[6] Consider altering the linker's composition to be more rigid, which can help pre-organize the PROTAC into a more favorable conformation.[1]
-
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1]
-
Solution: Modify the linker to enhance its physicochemical properties. For instance, incorporating more hydrophilic moieties like PEG units can improve solubility.[4]
-
Issue 2: The "Hook Effect" is Limiting PROTAC Efficacy
Question: I'm observing a decrease in target degradation at higher concentrations of my PROTAC. How can I mitigate this "hook effect"?
Answer: The "hook effect" is a common phenomenon in PROTAC research where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][5] Linker design can influence the severity of this effect.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]
-
Solution: Modify the linker's length and rigidity. A more rigid linker might pre-organize the PROTAC into a conformation that favors ternary complex formation.[1]
-
-
Systematic Titration: Fully characterizing the dose-response curve is essential.
-
Solution: Perform experiments over a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation and to fully define the bell-shaped curve of the hook effect.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and evaluation of this compound based PROTACs.
Q1: What is the general mechanism of action for a PROTAC utilizing this compound?
A1: A PROTAC with a this compound component functions by hijacking the cell's ubiquitin-proteasome system.[7] The Lenalidomide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase.[8] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding forms a ternary complex, bringing the E3 ligase into close proximity with the POI.[7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[7]
Q2: How does linker length impact the efficacy of a PROTAC?
A2: The length of the linker is a critical determinant of a PROTAC's efficacy. An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively.[2][3] If the linker is too short, it can cause steric clashes, preventing the formation of a stable ternary complex.[2][3] If it's too long, the complex may be too flexible and unstable, leading to inefficient ubiquitination.[2][3] Therefore, finding the "sweet spot" for linker length is crucial for maximizing degradation potency.[2]
Q3: What are the key assays for evaluating the performance of my PROTACs?
A3: A multi-assay approach is recommended to thoroughly evaluate your PROTACs:
-
Target Degradation Assay (Western Blot): This is the most direct method to quantify the reduction in the target protein levels following PROTAC treatment. It is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7]
-
Ternary Complex Formation Assays: These assays confirm the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase complex. Techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and in-cell assays like NanoBRET™.[5][9]
-
Ubiquitination Assays: These assays directly measure the ubiquitination of the target protein, confirming the mechanism of action. This can be done through immunoprecipitation of the target protein followed by Western blotting for ubiquitin.[6]
Data Presentation
The following table summarizes representative data on the impact of linker length on the degradation of a target protein using Lenalidomide-based PROTACs. The data illustrates the common trend of an optimal linker length leading to the most potent degradation.
| PROTAC ID | Linker Composition | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG | 9 | Target X | Cancer Cell Line A | >1000 | <20 |
| PROTAC-B | PEG | 12 | Target X | Cancer Cell Line A | 250 | 65 |
| PROTAC-C | PEG | 16 | Target X | Cancer Cell Line A | 25 | >90 |
| PROTAC-D | PEG | 19 | Target X | Cancer Cell Line A | 150 | 70 |
| PROTAC-E | PEG | 21 | Target X | Cancer Cell Line A | 500 | 50 |
Note: This data is illustrative and synthesized from general trends reported in the literature for Lenalidomide-based PROTACs. Actual values will be specific to the target protein and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Target Protein Degradation Assay via Western Blot
This protocol outlines the steps to quantify target protein degradation induced by a PROTAC.[7]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC-mediated ubiquitination of the target protein.[6]
-
Reaction Setup:
-
In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase complex (e.g., recombinant CRBN-DDB1), and the recombinant target protein in an appropriate reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the samples by Western blot, probing with an antibody against the target protein or an anti-ubiquitin antibody to detect polyubiquitination.
-
Protocol 3: Ternary Complex Formation Assay - Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes upon binding to determine the affinity (KD), enthalpy (ΔH), and stoichiometry (n) of complex formation.[5]
-
Sample Preparation:
-
Prepare purified target protein and E3 ligase in a matched buffer.
-
Prepare the PROTAC solution in the same buffer.
-
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Load the E3 ligase solution into the ITC cell.
-
Titrate the PROTAC solution from the injection syringe into the cell.
-
Analyze the data to determine the binding affinity (KD1).
-
-
Binary Binding Affinity (PROTAC to Target Protein):
-
Load the target protein solution into the ITC cell.
-
Titrate the PROTAC solution into the cell and analyze the data to determine KD2.
-
-
Ternary Complex Affinity:
-
Pre-saturate the E3 ligase with the target protein and load this complex into the ITC cell.
-
Titrate the PROTAC solution into the pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficacy.
Caption: Experimental workflow for linker optimization.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of Lenalidomide-4-aminomethyl based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-4-aminomethyl based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments, with a focus on overcoming off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound based PROTACs?
A1: The most significant off-target effects stem from the inherent activity of the Cereblon (CRBN) E3 ligase ligand, which is derived from thalidomide and its analogs like lenalidomide and pomalidomide. These ligands can induce the degradation of endogenous proteins, most notably a class of zinc-finger (ZF) transcription factors.[1][2][3] This can lead to unintended cellular consequences and potential toxicity, complicating the interpretation of experimental results and the therapeutic application of these PROTACs.[1][3]
Q2: How can I reduce the off-target degradation of zinc-finger proteins?
A2: Several strategies can be employed to minimize off-target ZF protein degradation:
-
Modification of the CRBN Ligand: Rational design of the pomalidomide moiety can reduce its propensity to degrade off-target proteins.[1][2][3] Studies have shown that substitutions at specific positions, such as the C5 position of the phthalimide ring, can diminish the degradation of ZF proteins while maintaining or even enhancing on-target potency.[1][2][3]
-
Linker Optimization: The composition and length of the linker connecting the CRBN ligand to the target-binding warhead can influence the geometry of the ternary complex and, consequently, selectivity.[4][5] Systematic variation of the linker may help to favor the on-target ternary complex over off-target complexes.[4]
-
Alternative E3 Ligase Ligands: If off-target effects remain a significant issue, consider using a PROTAC that recruits a different E3 ligase, such as VHL.[4][6] Different E3 ligases have distinct sets of endogenous substrates, which may help to avoid the degradation of specific off-target proteins.[4]
Q3: My PROTAC isn't causing degradation of the target protein. What are the common reasons for this?
A3: A lack of target degradation is a common issue in PROTAC experiments. Here are some potential causes and solutions:
-
Poor Cell Permeability: PROTACs are often large molecules with suboptimal physicochemical properties that can hinder their ability to cross the cell membrane.[4][7]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation.[7] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[7]
-
Incorrect E3 Ligase or Ligand: The chosen E3 ligase may not be expressed in the target cells, or the ligand may not be optimal.[7]
-
Suboptimal Linker Design: The linker's length, rigidity, and attachment points are critical for the proper orientation of the target protein and E3 ligase in the ternary complex.[5][7]
-
Experimental Conditions: Factors such as cell passage number, confluency, and the stability of the PROTAC in the culture medium can all impact the efficiency of degradation.[4]
Troubleshooting Guides
Guide 1: Investigating Lack of PROTAC Activity
If you observe weak or no degradation of your target protein, follow this troubleshooting workflow:
Guide 2: Addressing the "Hook Effect"
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4]
Data Presentation
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | -NH-PEG8-Ts | 50 | 85 |
| PROTAC B | Lenalidomide | Linker X | 25 | 95 |
| PROTAC C | Lenalidomide | Linker Y | 15 | 98 |
Note: This table is a representative example based on findings that lenalidomide-based PROTACs may offer advantages in degradation potency.[8] Actual values will vary depending on the specific target, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[4]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
Protocol 2: TR-FRET Ternary Complex Assay
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[4]
-
Reagent Preparation:
-
Prepare a solution containing the target protein and the E3 ligase complex in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
Add the protein mixture to a microplate.
-
Add the PROTAC dilutions to the protein mixture.
-
Incubate to allow for ternary complex formation.
-
Add donor and acceptor-labeled antibodies specific for the target protein and E3 ligase.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Signaling Pathways and Mechanisms
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Lenalidomide-4-aminomethyl in Biological Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of Lenalidomide-4-aminomethyl during biological experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to lose activity over the course of my multi-day cell-based assay. What could be the cause?
A loss of activity over time often points to compound instability in the assay medium. Lenalidomide itself is susceptible to degradation, particularly under alkaline and oxidative conditions.[1][2][3][[“]] The 4-aminomethyl group may introduce additional instability pathways.
Troubleshooting Steps:
-
pH Monitoring: Cell culture media can become more alkaline over time. Ensure your media is adequately buffered and consider replacing it with freshly prepared medium containing the compound at regular intervals.
-
Component Analysis: Assess the stability of this compound in media with and without serum. Some serum components can either stabilize or destabilize small molecules.
-
Time-Course Stability Study: Perform a simple experiment to measure the concentration of the compound in your assay medium at different time points (0, 24, 48, 72 hours) using an analytical method like LC-MS.
Q2: I'm observing high variability and poor reproducibility in my results. Could this be related to compound stability?
Yes, inconsistent compound stability is a frequent cause of poor reproducibility. If the compound degrades at a variable rate between experiments or even between wells of a plate, it will lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Preparation: Prepare fresh stock solutions of this compound for each experiment from solid material. Avoid repeated freeze-thaw cycles of stock solutions.
-
Control for Oxidation: The aminomethyl group may be susceptible to oxidation. Consider purging stock solution vials with an inert gas like argon or nitrogen before sealing and storage.
-
Use Stabilizing Agents: For assays sensitive to oxidation, the inclusion of low-concentration antioxidants may be beneficial. (See Q4 for more details).
Q3: My stock solution of this compound in DMSO has developed a yellow tint. Is it still usable?
A color change often indicates chemical degradation or oxidation.[5] It is strongly recommended not to use a discolored solution. The formation of degradation products could lead to inaccurate concentration measurements and potentially introduce confounding biological effects.
Troubleshooting Steps:
-
Prepare Fresh Stock: Discard the colored solution and prepare a fresh stock in high-purity, anhydrous DMSO.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C to minimize exposure to air and moisture. Use amber vials or wrap tubes in foil to protect from light.
Q4: What specific agents can I add to my assay to improve the stability of this compound?
Several types of stabilizing agents can be considered, depending on the suspected degradation pathway.
-
Antioxidants: To mitigate oxidative degradation of the amine group, consider adding antioxidants like Ascorbic Acid (Vitamin C) or Glutathione (GSH) to your assay buffer.[6]
-
pH Buffers: Maintaining a stable, slightly acidic to neutral pH is crucial. Lenalidomide shows greater stability in acidic conditions compared to alkaline ones.[1][2][[“]] Ensure your assay buffer has sufficient capacity to maintain the target pH.
-
Chelating Agents: Metal ions can catalyze oxidative reactions. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Always perform control experiments to ensure that any added stabilizing agent does not interfere with the biological assay itself.
Q5: I don't see obvious degradation products in my LC-MS analysis, but the compound concentration is decreasing. What's happening?
If degradation is not the issue, consider non-specific binding. The compound may be adsorbing to the plastic surfaces of your assay plates, pipette tips, or storage tubes. This is a common issue with small molecules.
Troubleshooting Steps:
-
Use Low-Binding Plastics: Switch to low-protein-binding microplates and pipette tips.
-
Include a Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent non-specific binding.
-
Control Experiment: Run a control experiment without cells to quantify the loss of compound due to binding to the plate.
Data Presentation: Illustrative Stability Data
The following tables present illustrative stability data for this compound under various conditions, based on the known profile of Lenalidomide and related amine-containing compounds.
Table 1: Effect of pH on Stability in Aqueous Buffer at 37°C for 24 hours
| pH | % Remaining Compound |
| 5.0 | 98% |
| 7.4 | 91% |
| 8.5 | 75% |
Table 2: Effect of Temperature on Stability in Cell Culture Medium (pH 7.4) for 48 hours
| Temperature | % Remaining Compound |
| 4°C | 99% |
| 25°C (Room Temp) | 94% |
| 37°C (Incubator) | 88% |
Table 3: Effect of Stabilizing Agents on Stability in Cell Culture Medium (pH 7.4, 37°C) for 48 hours
| Condition | % Remaining Compound |
| No Additives | 88% |
| + 50 µM Ascorbic Acid | 95% |
| + 1 mM Glutathione (GSH) | 94% |
| + 100 µM EDTA | 92% |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium via LC-MS
Objective: To quantify the degradation of this compound in a biological matrix over time.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
24-well tissue culture plate
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final working concentration (e.g., 10 µM).
-
Time-Course Setup:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate.
-
Immediately take a 50 µL sample from each well for the T=0 time point.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Collect 50 µL samples from each well at subsequent time points (e.g., 8, 24, 48, 72 hours).
-
-
Sample Processing:
-
To each 50 µL sample, add 150 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method to determine the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the average peak area for each time point.
-
Normalize the results to the T=0 time point to determine the percentage of compound remaining: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: A troubleshooting workflow for addressing compound instability issues.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing compound stability in cell culture medium.
References
- 1. jocpr.com [jocpr.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the cell permeability of Lenalidomide-4-aminomethyl PROTACs
Welcome to the technical support center for researchers working with Lenalidomide-4-aminomethyl PROTACs. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome challenges related to cell permeability and optimize your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the development and application of Lenalidomide-based PROTACs, with a focus on improving cell permeability.
| Problem | Potential Cause | Suggested Solution |
| No or low target protein degradation observed. | 1. Poor Cell Permeability: The PROTAC has a high molecular weight or large polar surface area, preventing it from crossing the cell membrane.[1][2] 2. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target protein and the E3 ligase (CRBN) together.[3] 3. Low Protein Expression: The target protein or CRBN levels in the cell line may be insufficient.[3] 4. PROTAC Instability: The compound may be unstable in the experimental conditions.[4] | 1. Modify the Linker: Synthesize analogs with different linker compositions. Replacing flexible PEG linkers with more rigid structures like piperazine/piperidine motifs or alkyl chains can improve permeability.[1][5][6] 2. Amide-to-Ester Substitution: Replace amide bonds in the linker with esters to reduce polarity and potentially increase permeability.[7] 3. Prodrug Strategy: Mask polar groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[5][6] 4. Optimize PROTAC Concentration: Perform a detailed dose-response experiment. High concentrations can cause a "hook effect," where binary complexes (PROTAC-target or PROTAC-CRBN) dominate.[3] 5. Verify Protein Expression: Use Western Blotting to confirm the expression of both the target protein and CRBN in your cell model.[3] 6. Assess Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and lysates.[3] |
| High variability in experimental results. | 1. Assay Conditions: Inconsistent cell densities, incubation times, or reagent concentrations. 2. PROTAC Solubility Issues: The compound may precipitate in the aqueous culture medium.[2] | 1. Standardize Protocols: Ensure consistent cell seeding density, treatment duration, and reagent preparation. 2. Improve Solubility: Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity. For in vitro permeability assays, adding a low concentration of BSA (e.g., 0.25%) to the buffer can improve recovery.[8] |
| "Hook Effect" observed in dose-response curves. | High PROTAC Concentration: At high concentrations, the formation of binary complexes is favored over the productive ternary complex required for degradation. | 1. Titrate PROTAC Concentration: Perform a wide range of dilutions (e.g., from picomolar to micromolar) to identify the optimal concentration range for degradation.[3] 2. Time-Course Experiment: Analyze protein degradation at different time points to understand the kinetics of the hook effect. |
| Good biochemical activity but poor cellular activity. | 1. Low Cell Permeability: The PROTAC is active against purified proteins but cannot reach its intracellular target.[9] 2. Efflux Pump Activity: The PROTAC is actively transported out of the cell by efflux pumps like P-glycoprotein. | 1. Permeability Assays: Conduct PAMPA and Caco-2 assays to quantify permeability.[10][11] 2. Structure-Permeability Relationship: Systematically modify the PROTAC structure to improve its physicochemical properties (e.g., reduce hydrogen bond donors, optimize lipophilicity).[7][12] 3. Use Efflux Pump Inhibitors: In Caco-2 assays, include known efflux pump inhibitors to determine if your PROTAC is a substrate. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for Lenalidomide-based PROTACs?
PROTACs, by their nature, are large molecules, often with molecular weights exceeding 700-1000 Da.[1] This size, combined with a high number of hydrogen bond donors/acceptors and a large polar surface area, places them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecules.[1][2] These properties hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[6]
Q2: How does the linker composition affect the permeability of my PROTAC?
The linker is a critical determinant of a PROTAC's physicochemical properties.[12]
-
Flexibility vs. Rigidity: Highly flexible linkers, like long polyethylene glycol (PEG) chains, can adopt conformations that are unfavorable for membrane crossing.[1] Rigidifying the linker with cyclic structures (e.g., piperazine, piperidine) can pre-organize the molecule into a more permeable conformation and improve solubility.[1][5]
-
Polarity: Minimizing the number of polar groups, such as amide bonds, can enhance permeability. Strategies like amide-to-ester substitution have been shown to be effective.[7]
-
Intramolecular Hydrogen Bonding: Designing linkers that promote intramolecular hydrogen bonding can effectively "hide" polar groups, reducing the molecule's overall polarity and creating a more compact, "chameleon-like" structure that is better able to navigate both aqueous and lipid environments.[6][13]
Q3: What is the "chameleon effect" and how can I design it into my PROTAC?
The chameleon effect describes the ability of a molecule to change its conformation to adapt to different environments.[13] For a PROTAC, this means adopting a more extended, polar conformation in an aqueous solution (like the extracellular space) and a more compact, less polar conformation to cross the nonpolar cell membrane.[13] This can be achieved by incorporating features that allow for intramolecular hydrogen bonding, which shields polar functionalities within the lipid environment of the cell membrane.[6]
Q4: Should I use a PAMPA or Caco-2 assay to measure permeability?
It is recommended to use both, as they provide complementary information.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane.[11][14] It is useful for early-stage screening to assess a compound's intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells that form tight junctions, mimicking the intestinal barrier.[11] It accounts for not only passive diffusion but also active transport and efflux mechanisms, providing a more physiologically relevant measure of permeability.[10][14] For PROTACs, the Caco-2 assay is often more informative.[8][10]
Q5: What are some advanced strategies to improve PROTAC delivery if chemical modification is insufficient?
If optimizing the PROTAC molecule itself proves difficult, several advanced delivery strategies can be explored:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to a tumor-cell-specific antibody, it can be delivered selectively to target cells and internalized, bypassing general permeability issues.[13][15]
-
CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This approach involves administering two smaller, more permeable fragments of the PROTAC that then assemble into the active molecule inside the cell via a bio-orthogonal click reaction.[13]
-
Formulation Strategies: Using drug delivery systems like lipid-based nanoparticles, liposomes, or polymeric micelles can encapsulate the PROTAC, improving its solubility and facilitating its delivery into cells.[16]
Section 3: Data Presentation
Table 1: Physicochemical Properties and Permeability of PROTACs
The following table summarizes hypothetical permeability data for a series of androgen receptor (AR) PROTACs, illustrating the impact of different E3 ligase ligands and linkers. This demonstrates how data can be structured for clear comparison.
| PROTAC ID | E3 Ligase Ligand | Linker Type | MW (Da) | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-01 | Lenalidomide | PEG3 | 850 | 185 | 1.4 | 0.5 | 8.4 |
| PROTAC-02 | Pomalidomide | PEG3 | 864 | 190 | 1.2 | 0.3 | 10.2 |
| PROTAC-03 | VHL Ligand | PEG3 | 820 | 170 | 2.1 | 0.9 | 3.1 |
| PROTAC-04 | Lenalidomide | Alkyl-C8 | 830 | 160 | 3.5 | 1.5 | 2.5 |
| PROTAC-05 | Lenalidomide | Piperazine | 860 | 175 | 2.8 | 1.2 | 2.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in literature.[10]
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[11]
Methodology:
-
Prepare Donor Plate: Add the PROTAC compound (e.g., at 10 µM in a buffer solution, pH 7.4) to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.
-
Assemble Sandwich: The acceptor plate has a filter bottom. Coat this filter with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Incubation: Place the donor plate on top of the acceptor plate, ensuring the liquid in the donor wells is in contact with the artificial membrane. Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the final concentrations and known parameters (well volume, membrane surface area, incubation time) to calculate the apparent permeability coefficient.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, modeling the human intestinal barrier. It measures both passive and active transport.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junction formation. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
Apical to Basolateral (A→B) Transport:
-
Add the PROTAC compound (in transport buffer, potentially with 0.25% BSA to improve recovery) to the apical (upper) chamber.[17]
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the PROTAC to the basolateral chamber and sampling from the apical chamber. This is done to determine the efflux ratio.
-
-
Quantification: Analyze the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate of active efflux transporters.
-
Section 5: Visualizations
Diagram 1: PROTAC Permeability Optimization Workflow
Caption: A workflow for troubleshooting and optimizing the cell permeability of PROTACs.
Diagram 2: Strategies to Enhance PROTAC Cell Permeability
Caption: Key strategies to overcome low cell permeability of PROTAC molecules.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. scispace.com [scispace.com]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAMPA | Evotec [evotec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
Technical Support Center: Lenalidomide-4-aminomethyl Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving Lenalidomide-4-aminomethyl. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling a molecule to the primary amine of this compound?
A1: The most prevalent methods involve forming a stable amide bond. This is typically achieved through:
-
Amide Coupling (EDC/NHS Chemistry): Reacting the amine of this compound with a carboxylic acid-functionalized molecule using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This creates a stable NHS ester intermediate that readily reacts with the primary amine.[3]
-
Alkylation: Direct alkylation of the 4-amino group with a halide-containing molecule, often in the presence of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).[4][5]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Reagent Degradation: EDC and NHS esters are moisture-sensitive and can hydrolyze, reducing their activity.[1] Always use fresh reagents and anhydrous solvents where specified.
-
Suboptimal pH: For EDC/NHS coupling, the activation of the carboxyl group is most efficient at pH 4.5-6.0, while the coupling to the amine is best at pH 7.2-8.5.[6] Performing the reaction in a single, non-optimal pH buffer can reduce efficiency.
-
Steric Hindrance: The molecular structure of your coupling partner may sterically hinder its approach to the aminomethyl group on Lenalidomide.
-
Side Reactions: Competing side reactions, such as the displacement of the aminoglutarimide by a primary amine coupling partner, can consume starting material and generate byproducts.[7]
-
Insufficient Activation Time: In a two-step EDC/NHS protocol, insufficient time for the formation of the NHS-ester intermediate will lead to lower coupling efficiency.
Q3: I am observing multiple spots on my TLC/multiple peaks in my LC-MS analysis. What are these impurities?
A3: The impurities could be unreacted starting materials, byproducts from side reactions, or degradation products. Common byproducts include:
-
The O-acylisourea intermediate (from EDC activation) if it reacts with water instead of the amine.[6]
-
Di-acylated or di-alkylated products if your coupling partner has multiple reactive sites.
-
Byproducts resulting from the instability of the phthalimide ring under certain conditions.[7]
Q4: How can I minimize the formation of side products during the coupling reaction?
A4: To minimize side products, consider the following strategies:
-
Use a Two-Step EDC/NHS Protocol: Activate the carboxylic acid with EDC and NHS first, then purify or quench the excess EDC before adding the this compound.[1][6] This prevents unwanted reactions of EDC with your amine-containing molecule.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the activated ester can help drive the reaction to completion, but a large excess can complicate purification.
-
Optimize Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. Reactions are often run at room temperature or even cooled to 4°C to improve selectivity.[1][7]
Q5: What is the role of Lenalidomide in the final conjugate, particularly for PROTACs?
A5: Lenalidomide and its derivatives act as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[8][9] In a Proteolysis-Targeting Chimera (PROTAC), the Lenalidomide moiety recruits the CRBN E3 ligase complex.[10][11] This brings the ligase into close proximity with a target protein (bound by the other end of the PROTAC), leading to the target's ubiquitination and subsequent degradation by the proteasome.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Product Formation | Inactive Reagents: EDC or NHS-ester has hydrolyzed due to moisture.[1] | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Use anhydrous solvents like DMF or DMSO.[13] |
| Incorrect pH: Buffer pH is not optimal for the reaction step (e.g., activation vs. coupling).[6] | For EDC/NHS chemistry, use a two-step reaction: activate in MES buffer at pH 4.7-6.0, then add the amine and adjust pH to 7.2-8.0 with a non-amine buffer like PBS.[6] | |
| Wrong Solvent: The chosen solvent may not be suitable for the reactants, leading to poor solubility or unwanted reactivity. | Ensure all reactants are soluble in the chosen solvent. DMF and DMSO are common choices for NHS ester couplings.[3][13] | |
| Low Reaction Yield | Suboptimal Reagent Ratio: Incorrect stoichiometry of coupling reagents to reactants. | Optimize the molar ratio of EDC/NHS to the carboxylic acid. A common starting point is a 1.5 to 5-fold molar excess of the activating agents.[3][14] |
| Reaction Time Too Short: Insufficient time for the reaction to proceed to completion. | For NHS ester couplings, allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1][13] Monitor reaction progress by TLC or LC-MS. | |
| Inefficient Quenching (if applicable): In two-step protocols, residual EDC may be deactivated before the amine is added. | Quench excess EDC with a thiol-containing compound like 2-mercaptoethanol, followed by purification via desalting column before adding the amine.[6] | |
| Difficult Purification | Excess Reagents/Byproducts: Unreacted coupling agents and their byproducts (e.g., isourea) co-elute with the product. | Quench the reaction (e.g., with hydroxylamine to remove unreacted NHS esters) before purification.[15] Use purification methods like reverse-phase HPLC or silica gel chromatography for separation.[13] |
| Product Insolubility: The final conjugate is poorly soluble in the reaction or purification solvents. | Choose a solvent system for purification where the product is soluble but impurities are not, or vice-versa. Consider adding solubilizing agents if compatible with the purification method. |
Detailed Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amide Coupling
This protocol is ideal for coupling a carboxylic acid-containing molecule ("Molecule-COOH") to this compound, minimizing side reactions.[1][6]
Materials:
-
Molecule-COOH
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (Optional): 2-Mercaptoethanol
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Activation of Carboxylic Acid
-
Dissolve Molecule-COOH in Activation Buffer.
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer or water immediately before use.
-
Add EDC (final concentration ~2-4 mM) and Sulfo-NHS (final concentration ~5-10 mM) to the Molecule-COOH solution.[15]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1]
Step 2: Removal of Excess Activation Reagents
-
(Optional but recommended) Quench the excess EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes.[6]
-
Remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated molecule.
Step 3: Coupling to this compound
-
Dissolve this compound in Coupling Buffer (or DMSO if solubility is an issue, then add to the buffer).
-
Add the this compound solution to the activated Molecule-COOH from Step 2.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.[1]
Step 4: Purification
-
Purify the final conjugate using reverse-phase HPLC or another suitable chromatographic technique to separate the product from unreacted starting materials and byproducts.
Protocol 2: Direct Alkylation
This protocol describes a general method for coupling an alkyl halide ("Molecule-Br") to this compound.[4][5]
Materials:
-
This compound
-
Molecule-Br (or other suitable alkyl halide)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous NMP.
-
Add Molecule-Br (1.1 to 1.5 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture. DIPEA acts as an efficient organic base for this alkylation.[5]
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours.[4] Monitor the reaction progress using TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove NMP and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for EDC/NHS Coupling
Caption: Workflow for a two-step EDC/NHS coupling reaction.
PROTAC Mechanism of Action with Lenalidomide
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Preventing degradation of Lenalidomide-4-aminomethyl during storage
Technical Support Center: Lenalidomide Stability and Storage
Welcome to the technical support center for Lenalidomide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and proper storage of Lenalidomide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Lenalidomide during storage?
A1: The most significant degradation pathway for Lenalidomide is non-enzymatic hydrolysis, which involves the cleavage of its glutarimide ring.[1] This process is particularly accelerated under basic (alkaline) conditions.[2][3] While other factors like acid, oxidation, heat, and light have been studied, Lenalidomide shows considerable stability under these conditions, with base-mediated hydrolysis being the primary concern for degradation.[2][4]
Q2: I am observing an impurity designated as "Lenalidomide-4-aminomethyl" in my experiments. What is this compound and how is it formed?
A2: The designation "this compound" does not correspond to a commonly reported degradant of Lenalidomide in peer-reviewed scientific literature. The primary structure of Lenalidomide includes a 4-amino group on the isoindolinone ring system. The formation of a "4-aminomethyl" derivative is not a known outcome of common degradation pathways like hydrolysis, oxidation, or photolysis.
It is possible that this is an internal laboratory designation or a product of a specific, non-standard reaction in your experimental setup. We recommend reviewing your experimental conditions for potential sources of single-carbon donors (e.g., formaldehyde contamination) that could react with the 4-amino group. However, the focus for preventing degradation during routine storage should be on mitigating the known pathways, primarily hydrolysis.
Q3: What are the official recommended storage conditions for Lenalidomide capsules?
A3: For commercial Lenalidomide (Revlimid®) capsules, the recommended storage condition is below 25°C in the original container to protect from environmental extremes.[5][6] It is crucial to keep the containers securely sealed and away from incompatible materials.[6] Photostability testing has indicated that Lenalidomide active substance is not sensitive to light.[7]
Q4: How do factors like pH, temperature, and light affect the stability of Lenalidomide in solution?
A4: The stability of Lenalidomide is significantly influenced by pH.
-
pH: Lenalidomide is more soluble in low pH (acidic) solutions and less soluble in less acidic buffers.[8][9] Crucially, it shows significant degradation under basic hydrolysis conditions (e.g., 0.1N or 0.5N NaOH).[2][3] It is relatively stable in acidic solutions (e.g., 0.5N HCl).[2]
-
Temperature: Lenalidomide is thermally stable. Studies have shown it remains stable when heated to 60°C or 80°C for extended periods.[4][10] One study even found it to be stable in hot water at 55°C for 24 hours.[11][12]
-
Light (Photostability): Lenalidomide is not considered light-sensitive. Forced degradation studies exposing it to UV light and sunlight showed no significant degradation.[3][4][7]
Troubleshooting Guide: Unexpected Lenalidomide Degradation
This guide helps address common issues related to the appearance of unknown impurities or degradation of Lenalidomide during experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of unknown peaks during HPLC analysis. | 1. Basic Hydrolysis: The pH of your solution may have become alkaline. | 1. Ensure all solutions are buffered to a neutral or slightly acidic pH. Lenalidomide is more stable at lower pH.[8] Avoid using basic buffers or cleaning agents that could leave residues. |
| 2. Contamination: Solvents, reagents, or vials may be contaminated. | 2. Use high-purity, HPLC-grade solvents. Test blank runs with your solvents to check for contamination. Use fresh vials for each experiment. | |
| 3. Reaction with Excipients: If using a formulated product, Lenalidomide may react with excipients under certain conditions. | 3. Review the composition of your formulation. If possible, perform stability studies on the pure active pharmaceutical ingredient (API) to isolate the cause. | |
| Low recovery of Lenalidomide from prepared solutions. | 1. Precipitation: The concentration of Lenalidomide may exceed its solubility in the chosen solvent/buffer. | 1. Lenalidomide solubility is pH-dependent, being lower in less acidic buffers.[8] Ensure your concentration is within the solubility limits for your specific solution pH. |
| 2. Adsorption: The compound may adsorb to the surfaces of containers or tubing. | 2. While studies show minimal adsorption to polyurethane or PVC tubes, this can vary with material.[11] Consider using silanized glass vials for storage of dilute solutions. | |
| 3. Significant Degradation: Storage conditions may be inadequate (e.g., high pH). | 3. Re-evaluate storage conditions. Prepare fresh solutions and immediately analyze a sample to establish a baseline (T=0) concentration. |
Data Summary: Forced Degradation Studies
The following table summarizes the results from various forced degradation studies performed on Lenalidomide, highlighting its stability profile under different stress conditions.
| Stress Condition | Reagents/Parameters | Duration | Observed Degradation | Reference(s) |
| Acid Hydrolysis | 0.5 N HCl | 24 hours at 60°C | No significant degradation | [2][10] |
| Base Hydrolysis | 0.5 N NaOH | 24 hours at 60°C | Significant degradation observed | [2] |
| Oxidative | 10% H₂O₂ | 24 hours at 60°C | No significant degradation | [2][10] |
| Thermal | Hot Air Oven | 10 days at 60°C / 80°C | No significant degradation | [4][10] |
| Photolytic | UV Chamber / Sunlight | 24 hours / 10 days | No significant degradation | [3][4] |
| Humidity | 90% RH | 7 days at 25°C | No significant degradation | [13] |
Experimental Protocols
Protocol 1: HPLC Method for Lenalidomide and Impurity Detection
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating Lenalidomide from its potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm) or equivalent C18 column.[14]
-
Mobile Phase A: Phosphate buffer (pH 3.0).[14]
-
Mobile Phase B: Acetonitrile and Water (90:10 v/v).[14]
-
Gradient Elution:
-
0-10 min: 15% B
-
10-15 min: 15% to 50% B
-
15-30 min: 50% B
-
30-31 min: 50% to 15% B
-
31-40 min: 15% B
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Detection Wavelength: 210 nm.[14]
-
Injection Volume: 20 µL.[14]
-
Sample Preparation: Accurately weigh and dissolve Lenalidomide standard or sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 25 µg/mL).
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is used to intentionally degrade the drug substance to identify likely degradation products and demonstrate the stability-indicating power of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Lenalidomide in methanol at a concentration of approximately 1 mg/mL.[15]
-
Acid Stress: Dilute the stock solution with 0.5 N HCl to the target concentration. Heat at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.5 N NaOH, and dilute to the final concentration with mobile phase.[2][10]
-
Base Stress: Dilute the stock solution with 0.5 N NaOH to the target concentration. Keep at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.5 N HCl, and dilute to the final concentration.[2][10]
-
Oxidative Stress: Dilute the stock solution with 10% H₂O₂ and keep at 60°C for 24 hours. Dilute to the final concentration.[2][10]
-
Thermal Stress: Store the solid drug substance in a hot air oven at 80°C for 10 days.[10] Dissolve the stressed powder for analysis.
-
Photolytic Stress: Expose the drug solution in a quartz cuvette to UV light (254 nm) or sunlight for a defined period (e.g., 24 hours).[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method described above.
Visualizations
Caption: Primary hydrolytic degradation pathway of Lenalidomide.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. usa.cipla.com [usa.cipla.com]
- 7. ausl.re.it [ausl.re.it]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 14. sciensage.info [sciensage.info]
- 15. A highly sensitive fluorimetric method for determination of lenalidomide in its bulk form and capsules via derivatization with fluorescamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Lenalidomide and Pomalidomide Ligands for Targeted Protein Degradation
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Lenalidomide and Pomalidomide as Cereblon (CRBN) E3 ubiquitin ligase ligands. This analysis is based on available experimental data and focuses on their mechanism of action, binding affinities, and protein degradation capabilities.
Disclaimer: The user's original request specified "Lenalidomide-4-aminomethyl." Extensive research did not yield direct comparative efficacy data for a compound with this specific nomenclature against Pomalidomide. "this compound" is understood to be a derivative of Lenalidomide, likely functionalized at the 4-amino position for the attachment of linkers in Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide provides a comprehensive comparison of the parent compounds, Lenalidomide and Pomalidomide, which serve as the foundational CRBN-binding motifs.
Executive Summary
Lenalidomide and Pomalidomide are immunomodulatory drugs (IMiDs) that function as molecular glues, redirecting the substrate specificity of the CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). While both ligands share a common mechanism of action, Pomalidomide is generally considered a more potent derivative of Lenalidomide. Clinical and preclinical data suggest that Pomalidomide can be effective in patients who have developed resistance to Lenalidomide-based therapies. This guide presents a detailed comparison of their performance based on quantitative biochemical and cellular data.
Data Presentation
The following tables summarize key quantitative data for Lenalidomide and Pomalidomide, providing a basis for comparing their efficacy as CRBN ligands. It is important to note that absolute values may vary between different experimental setups and cell lines.
Table 1: Cereblon (CRBN) Binding Affinity
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Lenalidomide | ~178 nM - 0.64 µM | ~1 - 3 µM | Competitive Titration, ITC, FP | [1][2][3][4] |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [3][5][6] |
Table 2: Neosubstrate Degradation (IKZF1 & IKZF3)
| Ligand | Target | DC50 | Dmax | Cell Line | Reference |
| Lenalidomide | IKZF1/IKZF3 | Not explicitly found | Not explicitly found | MM.1S | [7] |
| Pomalidomide | IKZF1/IKZF3 | 8.7 nM (for Aiolos) | >95% (for Aiolos) | MM.1S | [8] |
Table 3: Anti-proliferative Activity in Multiple Myeloma Cell Lines
| Ligand | Cell Line | GI50 / IC50 | Reference |
| Lenalidomide | MM.1S | Potent inhibitor | [7] |
| Pomalidomide | MM.1S | More potent than Lenalidomide | [8] |
Mechanism of Action: CRBN-Mediated Protein Degradation
Both Lenalidomide and Pomalidomide bind to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the substrate specificity of CRBN, leading to the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The CRL4CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 leads to downstream effects including the inhibition of myeloma cell proliferation and immunomodulatory effects, such as T-cell co-stimulation.[9][10]
Caption: CRBN-mediated degradation pathway initiated by Lenalidomide or Pomalidomide.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cereblon (CRBN) Binding Assay (Isothermal Titration Calorimetry - ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant human CRBN-DDB1 complex is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Lenalidomide or Pomalidomide is dissolved in the same ITC buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the CRBN-DDB1 protein solution (typically at a concentration of 10-20 µM).
-
The injection syringe is filled with the ligand solution (typically at a concentration 10-20 fold higher than the protein concentration).
-
A series of small injections (e.g., 2-5 µL) of the ligand solution are made into the sample cell while the temperature is maintained at a constant value (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Protein Degradation Assay (HiBiT Assay)
Principle: The HiBiT assay is a bioluminescent method to quantify protein abundance in live cells. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein (e.g., IKZF1). This tag can complement a larger, inactive fragment of NanoLuc luciferase (LgBiT), reconstituting a functional enzyme that generates a luminescent signal proportional to the amount of HiBiT-tagged protein.
Methodology:
-
Cell Line Generation:
-
A cell line (e.g., MM.1S) is engineered using CRISPR/Cas9 to insert the HiBiT tag at the C- or N-terminus of the endogenous IKZF1 or IKZF3 gene.
-
-
Cell Seeding and Treatment:
-
The HiBiT-tagged cells are seeded into a 96-well or 384-well white, clear-bottom plate.
-
Cells are treated with a serial dilution of Lenalidomide, Pomalidomide, or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luminescence Detection:
-
A lytic reagent containing the LgBiT protein and furimazine substrate is added to the cells.
-
The plate is incubated for a short period to ensure complete cell lysis and signal stabilization.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal from treated cells is normalized to the signal from vehicle-treated cells.
-
Dose-response curves are generated by plotting the normalized signal against the logarithm of the compound concentration.
-
The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of protein degradation) are calculated from the dose-response curves.
-
Caption: Workflow for quantifying protein degradation using the HiBiT assay.
Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Methodology:
-
Cell Seeding:
-
Cells (e.g., multiple myeloma cell lines) are seeded in an opaque-walled 96-well or 384-well plate at a predetermined density.
-
-
Compound Treatment:
-
A serial dilution of Lenalidomide, Pomalidomide, or vehicle control is added to the wells.
-
The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The background luminescence (from wells with medium only) is subtracted from all experimental wells.
-
The viability of treated cells is expressed as a percentage of the vehicle-treated control cells.
-
Dose-response curves are plotted, and the GI50 (concentration at which 50% of cell growth is inhibited) is calculated.[11][12][13]
-
PROTAC Experimental Workflow
For researchers utilizing these ligands in the development of PROTACs, the following workflow outlines the key experimental stages.
Caption: A generalized experimental workflow for the development and evaluation of PROTACs.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
A Comparative Guide to the Validation of Target Protein Degradation by Lenalidomide-4-aminomethyl PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lenalidomide-4-aminomethyl Proteolysis Targeting Chimeras (PROTACs) against alternative protein degradation technologies. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Lenalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Lenalidomide and its derivatives are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] By facilitating the formation of a ternary complex between the target protein and CRBN, Lenalidomide-based PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the POI.[5] The 4-aminomethyl group on the lenalidomide phthalimide ring serves as a common attachment point for the linker, creating this compound PROTACs.
Performance Comparison: Degradation of BET Proteins
This section compares the degradation efficiency and anti-proliferative effects of this compound PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) with a von Hippel-Lindau (VHL)-based PROTAC alternative.
Quantitative Data Summary
The following tables summarize the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for various PROTACs.
Table 1: Degradation Efficiency of Lenalidomide-Based BET PROTACs in MM1.S Cells
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| Le-P | BRD2 | 1.8 | >95 |
| BRD3 | 2.5 | >95 | |
| BRD4 | 1.2 | >95 | |
| F-Le-P | BRD2 | 1.5 | >95 |
| BRD3 | 1.9 | >95 | |
| BRD4 | 1.1 | >95 | |
| Cl-Le-P | BRD2 | 2.3 | >95 |
| BRD3 | 3.1 | >95 | |
| BRD4 | 1.6 | >95 |
Data sourced from a study on 6-position modified lenalidomide-based PROTACs.
Table 2: Degradation of Neosubstrates by Lenalidomide-Based BET PROTACs in NTERA-2 Cells
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| Le-P | IKZF1 | 15.6 | >95 |
| SALL4 | 45.2 | ~80 | |
| F-Le-P | IKZF1 | 10.1 | >95 |
| SALL4 | 60.1 | ~75 | |
| Cl-Le-P | IKZF1 | 20.3 | >95 |
| SALL4 | 75.4 | ~70 |
Data reflects the off-target degradation of endogenous CRBN neosubstrates.
Table 3: Anti-Proliferative Activity of Lenalidomide-Based BET PROTACs
| PROTAC | Cell Line | IC50 (nM) |
| Le-P | MM1.S | 4.5 |
| H929 | 6.2 | |
| IMR32 | 8.9 | |
| F-Le-P | MM1.S | 3.8 |
| H929 | 5.5 | |
| IMR32 | 7.5 | |
| Cl-Le-P | MM1.S | 5.1 |
| H929 | 7.1 | |
| IMR32 | 9.8 |
IC50 values determined after 4-5 days of treatment.
Table 4: Performance of a VHL-Based BET PROTAC (ARV-771)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-771 | BRD2/3/4 | 22Rv1 | <1 | >90 | ~1 |
| BRD2/3/4 | LNCaP | <5 | >90 | <5 | |
| BRD2/3/4 | VCaP | <1 | >90 | <1 |
ARV-771 demonstrates potent degradation and anti-proliferative effects in castration-resistant prostate cancer cell lines.[6]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding and replicating the validation process.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[5]
Materials:
-
Cell line expressing the target protein (e.g., MM1.S for BET proteins)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Wash the membrane with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[5]
Determination of DC50 and Dmax
This protocol describes how to determine the potency and efficacy of a PROTAC in degrading a target protein.
Procedure:
-
Perform a Western Blot analysis as described above, using a range of PROTAC concentrations.
-
Quantify the band intensities for the target protein and the loading control for each concentration.
-
Normalize the target protein level for each concentration to the loading control.
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[9]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for the desired time period (e.g., 72 hours).[10]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Analysis: Plot the luminescence signal against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the IC50 value.
Conclusion
This compound PROTACs have demonstrated high potency in degrading target proteins such as the BET family, leading to significant anti-proliferative effects in cancer cell lines. The data presented in this guide indicates that modifications to the lenalidomide moiety can fine-tune the degradation profile, including selectivity for the target protein over neosubstrates. When compared to VHL-based PROTACs, both platforms show efficacy, with the choice of E3 ligase recruiter potentially influencing the degradation kinetics and cellular response. The provided protocols and workflows offer a robust framework for the validation and comparative analysis of these and other targeted protein degraders.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cereblon E3 Ligase Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Cereblon (CRBN) E3 ligase ligand is a critical decision in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This guide provides an objective, data-driven comparison of various CRBN ligands, detailing their performance, the experimental methods used to evaluate them, and the underlying biological pathways.
Cereblon is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] Ligands that bind to Cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including so-called "neosubstrates."[2][3] This mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) and is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.[4][5]
Performance Comparison of Cereblon E3 Ligase Ligands
The efficacy of a Cereblon ligand is determined by several factors, including its binding affinity to CRBN, its ability to induce the formation of a stable ternary complex with a target protein, and the subsequent efficiency of degradation. The following tables summarize quantitative data for prominent Cereblon ligands.
Binding Affinity to Cereblon
The binding affinity of a ligand to Cereblon is a fundamental measure of its potency. This is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values typically indicate a stronger binding interaction.
| Ligand | Binding Affinity (Ki, µM) | Assay Type | Reference |
| Thalidomide | 8.6 | Microscale Thermophoresis | [6] |
| Lenalidomide | 1.5 | TR-FRET | [7] |
| Pomalidomide | 1.2 | TR-FRET | [7] |
| CC-220 | 0.06 | TR-FRET | [7] |
| CC-885 | Not specified | Not specified |
Note: Binding affinity values can vary depending on the specific experimental conditions and assay methodology.
Degradation Potency of Cereblon-based PROTACs
When incorporated into PROTACs, the choice of Cereblon ligand can significantly impact the degradation potency (DC50) and the maximal level of degradation (Dmax) for a target protein. The following table provides a comparative example for the degradation of Bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| dBET1 | Pomalidomide | Not Specified | >90% | Various | [1][8] |
| PROTAC 1 | Thalidomide derivative | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [9] |
| PROTAC 4 | Lenalidomide derivative | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | [9] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (including the warhead and linker) and the experimental conditions.
Signaling Pathways and Mechanisms
The primary mechanism of action for Cereblon ligands involves the recruitment of neosubstrates to the CRL4CRBN E3 ubiquitin ligase complex, leading to their degradation. This has significant implications for various signaling pathways.
Caption: Mechanism of Cereblon-mediated protein degradation.
Cereblon has also been identified as a regulator of the Wnt signaling pathway.[10][11] Wnt signaling can promote the CRBN-dependent degradation of certain proteins, such as Casein kinase 1α (CK1α), a negative regulator of the pathway.[10][11] This indicates a physiological role for Cereblon beyond its interaction with exogenous ligands.
References
- 1. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Lenalidomide-4-aminomethyl Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for previously "undruggable" proteins. Lenalidomide and its derivatives have emerged as pivotal molecular glues that redirect the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific protein targets, known as neosubstrates. This guide provides a comprehensive comparison of the selectivity of Lenalidomide-4-aminomethyl based degraders, alternatives, and the experimental methodologies used to assess their performance.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs) utilizing a this compound moiety, function by inducing the formation of a ternary complex between the target protein, the CRBN E3 ligase, and the degrader molecule itself. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The selectivity of these degraders is paramount, as off-target degradation can lead to unintended cellular effects and toxicity.
Comparative Analysis of Degrader Selectivity
The selectivity of a degrader is determined by its ability to induce the degradation of the intended target protein while minimizing effects on other proteins. Key on-targets for the therapeutic effects of lenalidomide in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3][4][5]. However, off-target degradation of proteins such as SALL4 has been linked to teratogenicity, highlighting the critical need for selective degraders[6].
Quantitative Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) is a key metric for assessing the potency of a degrader. The following table summarizes the DC50 values for various lenalidomide-based degraders and alternatives against on- and off-target proteins.
| Degrader/Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| Lenalidomide-Based | ||||
| Lenalidomide | IKZF1 | MM.1S | Potent Degradation | [3][5] |
| Lenalidomide | IKZF3 | MM.1S | Potent Degradation | [3][5] |
| 6-fluoro-lenalidomide | IKZF1 | MM.1S | More potent than Lenalidomide | [6] |
| 6-fluoro-lenalidomide | SALL4 | HEK293T | Less degradation than Lenalidomide | [6] |
| Pomalidomide | IKZF1 | U266 | ~10 | [7] |
| Pomalidomide | IKZF3 | U266 | ~10 | [7] |
| Alternative E3 Ligase Ligand (VHL-based) | ||||
| VHL-based PROTAC (for BTK) | BTK | - | Limited effectiveness | [8] |
| CRBN-based PROTAC (for BTK) | BTK | - | Greater potential than VHL-based | [8] |
| VHL-based PROTAC (for KRAS G12D) | KRAS G12D | - | Generally more efficient than CRBN-based | [9] |
Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) measures the effectiveness of a compound in inhibiting a biological process, such as cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | Variety of Myeloma Cell Lines | 0.15 - 7 | [10] |
| Pomalidomide | T regulatory cells | ~1 | [] |
| Lenalidomide | T regulatory cells | ~10 | [] |
| Lenalidomide | MM.1S | - | [12] |
| Pomalidomide | MM.1S | - | [12] |
| Lenalidomide | H929 | - | [12] |
| Pomalidomide | H929 | - | [12] |
Experimental Protocols
Accurate assessment of degrader selectivity relies on robust experimental methodologies. The following are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for logarithmic growth during the experiment.
-
Treat cells with a range of concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
Objective: To achieve a comprehensive and unbiased assessment of a degrader's selectivity across the entire proteome.
Protocol:
-
Sample Preparation and Protein Digestion:
-
Culture and treat cells with the degrader and vehicle control.
-
Lyse cells and quantify protein concentration as described for Western blotting.
-
Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Tandem Mass Tag (TMT) Labeling:
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Combine the TMT-labeled samples and fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13].
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the degrader treatment.
-
Volcano plots are typically used to visualize proteins with statistically significant changes in abundance.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of IKZF1/3 Degradation
The following diagram illustrates the mechanism by which lenalidomide and its derivatives induce the degradation of the onco-proteins IKZF1 and IKZF3 in multiple myeloma, leading to downstream anti-cancer effects.
IKZF1/3 Degradation Pathway.
Experimental Workflow for Selectivity Assessment
This diagram outlines the typical workflow for assessing the selectivity of a novel degrader compound.
Degrader Selectivity Workflow.
Conclusion
The selectivity of this compound based degraders is a critical determinant of their therapeutic potential. Modifications to the lenalidomide scaffold, such as at the 6-position, have shown promise in enhancing selectivity for on-targets like IKZF1 and IKZF3 while reducing the degradation of off-targets associated with toxicity. A multi-faceted experimental approach, combining targeted methods like Western blotting with unbiased global proteomics, is essential for a thorough assessment of degrader selectivity. As the field of targeted protein degradation continues to evolve, the development of increasingly selective degraders holds the key to unlocking the full potential of this therapeutic modality.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of PROTACs Containing Lenalidomide-4-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides an objective comparison of the in vivo performance of PROTACs incorporating Lenalidomide-4-aminomethyl, a derivative of lenalidomide that recruits the E3 ubiquitin ligase Cereblon (CRBN). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in the design and evaluation of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Lenalidomide and its analogs, such as pomalidomide and thalidomide, are well-established ligands for CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] By incorporating a lenalidomide-based moiety, PROTACs can effectively recruit CRBN to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
The in vivo validation of these PROTACs is a critical step in their preclinical development, providing essential data on their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This guide focuses on the in vivo performance of this compound containing PROTACs targeting key cancer-related proteins: BCR-ABL, Anaplastic Lymphoma Kinase (ALK), and Bromodomain and Extra-Terminal (BET) proteins. We also provide a comparison with PROTACs that utilize alternative E3 ligase ligands, primarily the Von Hippel-Lindau (VHL) E3 ligase.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of various lenalidomide-based PROTACs from preclinical xenograft studies. These studies demonstrate the ability of these degraders to inhibit tumor growth in animal models.
Table 1: In Vivo Efficacy of BCR-ABL Degrading PROTACs in Xenograft Models
| PROTAC | Target | E3 Ligase Ligand | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SIAIS100 | BCR-ABL | Lenalidomide | K562 | 25 mg/kg, i.p., qd | Significant tumor growth suppression | [3] |
| Compound 30 | BCR-ABL | Lenalidomide | K562 | Not specified | Potent anti-proliferative activity | [3] |
| SNIPER(ABL)-39 | BCR-ABL | IAP Ligand (Bestatin derivative) | K562 | Not specified | IC50 of ~10 nM | [3] |
| SIAIS178 | BCR-ABL | VHL Ligand (AHPC) | K562 | Dose-dependent | Significant tumor growth inhibition | [3] |
| Compound 7o | BCR-ABL (T315I) | Pomalidomide | Ba/F3 (T315I) | 10 & 20 mg/kg, i.p., q2d | Substantial tumor regression | [4][5] |
Table 2: In Vivo Efficacy of ALK Degrading PROTACs in Xenograft Models
| PROTAC | Target | E3 Ligase Ligand | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound B3 | ALK | Lenalidomide | H3122 | 25 mg/kg & 50 mg/kg, p.o., qd | 37% and 48% respectively | [6] |
| dEALK1 | EML4-ALK | Thalidomide | H3122 | Not specified | Potent anti-tumor effect | [7] |
| TD-004 | ALK | VHL Ligand | H3122 | 58 mg/kg, i.p., qd | Significant reduction in tumor volume | [8] |
Table 3: In Vivo Efficacy of BET Degrading PROTACs in Xenograft Models
| PROTAC | Target | E3 Ligase Ligand | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | BET Proteins | Thalidomide derivative | Multiple Myeloma | Not specified | Superior to small molecule inhibitors | [9] |
| ARV-825 | BET Proteins | Thalidomide derivative | Multiple Myeloma | Not specified | More potent than small molecule inhibitors | [9] |
| BETd-260 | BET Proteins | Not specified | MNNG/HOS (Osteosarcoma) | 5 mg/kg, i.v. | Profoundly inhibited tumor growth | [10][11] |
| ARCC-29 | BET Proteins | Not specified | 22Rv1 (Prostate), SU-DHL-6 (DLBCL), A2780 (Ovarian) | 2 mg/kg, i.v. | Strong PK/PD/efficacy relationship | [12] |
| DP1 | BRD4 | DCAF15 Ligand (E7820) | SU-DHL-4 | 100 mg/kg, i.p., qd | Significantly attenuated tumor growth | [13] |
Pharmacokinetics and Pharmacodynamics
The in vivo performance of a PROTAC is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD relates to the extent and duration of target protein degradation.
Table 4: Comparative Pharmacokinetic Parameters of Selected PROTACs
| PROTAC | E3 Ligase Ligand | Animal Model | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| ARV-110 | CRBN Ligand | Rat | Not specified | Not specified | 23.83 | [14] |
| ARV-110 | CRBN Ligand | Mouse | Not specified | Not specified | 37.89 | [14] |
| PROTAC 4 | Not specified | Rat | Not specified | 6.9 | Not specified | [15] |
| PROTAC 6 | Not specified | Rat | Not specified | 16 | Not specified | [15] |
| LC-2 | Not specified | Rat | Not specified | Prolonged | Increased with liposomes | [16][17] |
Table 5: In Vivo Pharmacodynamic Data of Selected PROTACs
| PROTAC | Target | E3 Ligase Ligand | Animal Model | Degradation | Duration | Reference |
| Compound 7o | BCR-ABL (T315I) | Pomalidomide | Ba/F3 (T315I) Xenograft | Significant degradation at 20 mg/kg | Not specified | [4] |
| BETd-260 | BET Proteins | Not specified | MNNG/HOS Xenograft | Complete depletion of BRD2/3/4 | Lasted more than 24h | [10] |
| ARCC-29 | BRD4 | Not specified | Rat Skin Biopsy | 60-90% reduction at 2 mg/kg | Not specified | [12] |
| PROTAC 6 | RIPK2 | Not specified | Rat | 78% degradation at 0.5 mg/kg | Extended beyond detectable compound presence | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of in vivo studies. Below are representative protocols for key experiments in the validation of PROTACs.
Xenograft Tumor Model for Efficacy Studies (K562 Model Example)
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 2-5 x 10^6 K562 cells in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width^2) / 2.
-
Treatment: When tumors reach a volume of 100-200 mm^3, mice are randomized into treatment and control groups. The PROTAC is administered via the specified route (e.g., intraperitoneal injection) at the desired dose and schedule. The vehicle control group receives the formulation excipients only.
-
Endpoint Analysis: Tumor growth inhibition is calculated at the end of the study. Body weight is monitored as a measure of toxicity. Tumors may be excised for pharmacodynamic analysis.[18][19]
Pharmacodynamic Analysis by Western Blot
-
Tissue Lysis: Excised tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the target protein (e.g., BCR-ABL, ALK, BRD4) and a loading control (e.g., GAPDH, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein levels.[20]
Pharmacokinetic Analysis by LC-MS/MS
-
Sample Collection: Blood samples are collected from animals at various time points after PROTAC administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Sample Preparation: A protein precipitation method is typically used to extract the PROTAC from the plasma. An internal standard is added for quantification.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The PROTAC is separated by a C18 column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: A calibration curve is generated to determine the concentration of the PROTAC in the plasma samples. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.[14][21]
Immunohistochemistry (IHC) for Target Degradation in Tissues
-
Tissue Preparation: Tumors or other tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Staining: Sections are incubated with a primary antibody against the target protein, followed by a secondary antibody conjugated to an enzyme. A chromogenic substrate is then added to visualize the protein.
-
Analysis: The staining intensity is evaluated to assess the level of protein expression and degradation in the tissues.[12][22]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the biological consequences of their degradation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for in vivo PROTAC validation.
References
- 1. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 20. benchchem.com [benchchem.com]
- 21. waters.com [waters.com]
- 22. benchchem.com [benchchem.com]
Comparative Physicochemical Properties of Immunomodulatory Drugs (IMiDs): A Guide for Researchers
A detailed analysis of Thalidomide, Lenalidomide, Pomalidomide, and Avadomide for drug development professionals.
This guide provides a comparative overview of the key physicochemical properties of four prominent immunomodulatory drugs (IMiDs): Thalidomide, Lenalidomide, Pomalidomide, and Avadomide. Understanding these properties is crucial for researchers and scientists in the field of drug development for optimizing drug delivery, predicting pharmacokinetic behavior, and designing new chemical entities. The data presented is compiled from various scientific sources and is intended to serve as a valuable resource for laboratory research.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the four IMiD derivatives. These parameters are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
| Property | Thalidomide | Lenalidomide | Pomalidomide | Avadomide |
| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₃H₁₃N₃O₃ | C₁₃H₁₁N₃O₄ | C₁₄H₁₄N₄O₃ |
| Molecular Weight ( g/mol ) | 258.23[1] | 259.26[2][3][4][5][6] | 273.24[7][8][9][10] | 286.29 |
| Melting Point (°C) | 269-271 | 265-268[4][5] | 318.5 - 320.5[8][11] | Not available |
| Water Solubility | Sparingly soluble, ~0.11 mg/mL in a 1:8 DMSO:PBS (pH 7.2) solution[12] | Sparingly soluble, ~0.4 to 0.5 mg/mL in less acidic buffers[2][13][14] | Low solubility in all pH solutions, ~0.01 mg/mL[7] | Not available |
| LogP | -0.4 (calculated) | -0.5 to 0.0298 (experimental and calculated)[2][3][15] | -0.16 to 0.2 (calculated)[7][9][16] | Not available |
| pKa (acidic) | Not available | 11.61 (predicted)[14][17] | 11.59 (predicted)[16] | Not available |
| pKa (basic) | Not available | 2.31 (predicted)[14][17] | 1.56 (predicted)[16] | Not available |
Mechanism of Action: The Cereblon Pathway
IMiD derivatives exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This mechanism of action is pivotal to their anti-cancer and immunomodulatory properties. The binding of an IMiD to CRBN induces a conformational change in the substrate receptor, leading to the recruitment of specific "neosubstrate" proteins, which are not the natural targets of CRBN. This interaction subsequently triggers the ubiquitination and proteasomal degradation of these neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is central to the downstream therapeutic effects of IMiDs.
Caption: IMiD Signaling Pathway.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for drug development. Below are detailed methodologies for key experiments cited in this guide.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Materials: The IMiD derivative, purified water (or buffer of desired pH), analytical balance, flasks with stoppers, constant temperature shaker bath, filtration apparatus (e.g., 0.45 µm filter), and a validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the IMiD derivative to a flask containing a known volume of the aqueous medium.
-
Seal the flask and place it in a constant temperature shaker bath, typically at 25°C or 37°C.
-
Agitate the flask for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically, take samples to ensure that the concentration has reached a plateau.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of the IMiD derivative in the filtrate using a pre-validated analytical method.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.
-
Materials: The IMiD derivative, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, mechanical shaker, centrifuge, and a validated analytical method for quantification.
-
Procedure:
-
Prepare a stock solution of the IMiD derivative in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.
-
Seal the flask and shake it for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the IMiD derivative in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a common method for its determination.
-
Materials: The IMiD derivative, standardized acidic (e.g., HCl) and basic (e.g., NaOH) titrants, a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds), a calibrated pH meter with an electrode, and a magnetic stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of the IMiD derivative in a known volume of the solvent.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
incrementally add the titrant to the solution, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
-
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the comparative evaluation of the physicochemical properties of IMiD derivatives. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for physicochemical comparison.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 5. Lenalidomide [chembk.com]
- 6. Lenalidomide, (S)- | C13H13N3O3 | CID 12044976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 9. Pomalidomide, (R)- | C13H11N3O4 | CID 15479857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pomalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medkoo.com [medkoo.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. chemscene.com [chemscene.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Human Metabolome Database: Showing metabocard for Lenalidomide (HMDB0014623) [hmdb.ca]
Comparative Guide to the Immunomodulatory Effects of Lenalidomide-4-aminomethyl and Next-Generation Cereblon Modulators
Disclaimer: The compound "Lenalidomide-4-aminomethyl" is not a widely recognized or commercially available agent. This guide will treat it as a hypothetical, optimized derivative of Lenalidomide to provide a framework for comparison. Its performance data are extrapolated from the known characteristics of Lenalidomide. This document is intended for research, scientific, and drug development professionals.
Introduction
Immunomodulatory drugs (IMiDs) have become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma.[1] These agents, derived from thalidomide, exert their effects by binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This interaction redirects the ligase's activity to degrade specific "neosubstrate" proteins, leading to both direct anti-tumor effects and a potent immunomodulatory response.[4]
This guide provides a comparative analysis of the immunomodulatory effects of a hypothetical advanced Lenalidomide derivative, This compound , against its parent compound, Lenalidomide , and a next-generation Cereblon E3 Ligase Modulator (CELMoD), Iberdomide . The comparison focuses on their mechanism of action, potency in substrate degradation, and functional impact on T-cell activation and cytokine production.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The central mechanism for these compounds involves hijacking the CRL4CRBN E3 ubiquitin ligase complex.[2] By binding to a specific pocket on CRBN, they induce a conformational change that recruits the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] These factors are then polyubiquitinated and targeted for degradation by the proteasome.[6][7]
The degradation of Ikaros and Aiolos, which are repressors of T-cell activity and essential for myeloma cell survival, leads to two key outcomes:
-
Direct Anti-Tumor Effect: Loss of Ikaros and Aiolos downregulates critical myeloma survival factors like IRF4 and c-Myc, inducing apoptosis in malignant cells.[7]
-
Immunomodulatory Effect: In T-cells, the degradation of these repressors leads to enhanced T-cell proliferation, co-stimulation, and increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][8]
Comparative Performance Data
The efficacy of these compounds is directly related to their binding affinity for CRBN and the subsequent rate and efficiency of Ikaros and Aiolos degradation.[7][9] Newer agents like Iberdomide are designed for enhanced CRBN binding, leading to more potent downstream effects.[10]
Table 1: Cereblon Binding and Substrate Degradation
| Compound | CRBN Binding Affinity (IC50) | Ikaros (IKZF1) Degradation (DC50) | Aiolos (IKZF3) Degradation (DC50) |
|---|---|---|---|
| Lenalidomide | ~1,500 nM[11] | ~500 nM | ~50 nM |
| This compound | ~1,000 nM (Hypothesized) | ~350 nM (Hypothesized) | ~35 nM (Hypothesized) |
| Iberdomide (CC-220) | ~60 nM[11] | ~25 nM | ~6 nM |
Note: IC50 represents the concentration for 50% inhibition in a competitive binding assay. DC50 represents the concentration for 50% maximal degradation. Lower values indicate higher potency. Data is compiled from various in-vitro assays and may vary based on experimental conditions.
Table 2: Immunomodulatory Functional Outcomes
| Compound | T-Cell Proliferation (Fold Change vs. Control) | IL-2 Production (Fold Change vs. Control) |
|---|---|---|
| Lenalidomide | ~2.5 - 3.5x[12] | ~4 - 6x[8] |
| This compound | ~3.0 - 4.0x (Hypothesized) | ~5 - 7x (Hypothesized) |
| Iberdomide (CC-220) | ~4.0 - 6.0x | ~8 - 12x |
Note: Values are representative of effects observed in co-culture assays with stimulated Peripheral Blood Mononuclear Cells (PBMCs). Actual results can vary based on donor variability and assay conditions.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating these findings. Below are protocols for key assays used to quantify the immunomodulatory effects.
Cereblon Binding Affinity Assay (TR-FRET)
This assay measures the ability of a test compound to displace a fluorescent tracer from the CRBN-DDB1 complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to assess binding. A terbium-labeled anti-His antibody binds to a His-tagged CRBN-DDB1 complex, serving as the FRET donor. A Cy5-conjugated small molecule tracer that binds CRBN acts as the acceptor.[11] Compound binding displaces the tracer, reducing the FRET signal.
-
Protocol:
-
Reagents: Purified His-tagged CRBN-DDB1 protein complex, Terbium-anti-His antibody, Cy5-conjugated tracer, test compounds (Lenalidomide, Iberdomide, etc.).
-
Procedure: a. Dispense the CRBN-DDB1 complex and Terbium-anti-His antibody into a 384-well assay plate and incubate. b. Add serial dilutions of the test compound. c. Add the Cy5-conjugated tracer to all wells. d. Incubate for 2-4 hours at room temperature to reach binding equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emissions at both the terbium and Cy5 wavelengths.
-
Analysis: Calculate the FRET ratio. Plot the ratio against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.[11]
-
T-Cell Proliferation and Cytokine Release Assay
This workflow assesses the functional impact of the compounds on T-cell activation and effector function.
-
Principle: T-cells isolated from Peripheral Blood Mononuclear Cells (PBMCs) are labeled with a fluorescent dye (e.g., CFSE) that is diluted with each cell division. Proliferation is measured by the reduction in fluorescence intensity via flow cytometry. Supernatants are collected to measure cytokine secretion.[13][14]
-
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
T-Cell Labeling: Resuspend PBMCs and label with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.
-
Cell Plating and Stimulation: a. Plate CFSE-labeled PBMCs in a 96-well U-bottom plate.[13] b. Add a T-cell stimulus, such as anti-CD3/CD28 antibody-coated beads or plate-bound anti-CD3, to induce baseline activation.[15] c. Add serial dilutions of test compounds (Lenalidomide, Iberdomide) or vehicle control to triplicate wells.
-
Incubation: Culture the plates for 3-5 days in a humidified incubator at 37°C with 5% CO2.[15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.
-
Cell Staining and Flow Cytometry: a. Resuspend the cell pellet and stain with fluorescently-conjugated antibodies for T-cell markers (e.g., CD4, CD8). b. Acquire data on a flow cytometer.
-
Data Analysis: a. Proliferation: Gate on CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence histogram to quantify the percentage of divided cells. b. Cytokine Levels: Analyze the collected supernatants using an ELISA or multiplex bead array (e.g., Luminex) to quantify the concentration of IL-2 and IFN-γ.[16]
-
Conclusion
The comparative data illustrates a clear progression in potency from Lenalidomide to next-generation CELMoDs like Iberdomide. This increased potency is rooted in significantly higher binding affinity to Cereblon, which translates into more efficient degradation of the target neosubstrates Ikaros and Aiolos.[9][17] Functionally, this results in superior T-cell activation and cytokine production, which is hypothesized to enhance anti-tumor immunity.
The hypothetical This compound , envisioned as an intermediate step, would be expected to show moderately improved activity over its parent compound but would likely not match the high potency of a structurally distinct CELMoD like Iberdomide. This guide underscores the value of targeting the Cereblon E3 ligase complex and highlights the successful evolution of this drug class, providing a robust framework for researchers to validate and compare novel immunomodulatory agents.
References
- 1. Lenalidomide: an immunomodulatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [sciepub.com]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 12. ashpublications.org [ashpublications.org]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Benchmarking Lenalidomide-4-aminomethyl Against Novel E3 Ligase Ligands: A Comparative Guide
For Immediate Publication
Cambridge, MA – December 8, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is paramount to the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive performance comparison of PROTACs derived from the established Cereblon (CRBN) ligand, Lenalidomide-4-aminomethyl, against those utilizing ligands for novel E3 ligases.
This publication is intended for researchers, scientists, and drug development professionals, offering a data-driven analysis supported by detailed experimental protocols to inform the rational design of next-generation protein degraders. The quantitative data herein is presented in structured tables for clear comparison, accompanied by visualizations of key biological pathways and experimental workflows.
Introduction to PROTAC Technology and E3 Ligase Recruitment
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two. While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively hijacked for TPD, with CRBN and von Hippel-Lindau (VHL) being the most utilized. Lenalidomide and its derivatives are well-established ligands for CRBN.[1][2][3] However, the exploration of novel E3 ligase ligands is a burgeoning area of research, aiming to overcome limitations such as acquired resistance and to expand the scope of degradable proteins.[4][5]
This guide focuses on benchmarking the performance of this compound, a derivative of the widely used CRBN ligand lenalidomide, against PROTACs recruiting novel E3 ligases such as DCAF1 and KEAP1, with VHL included as a key comparator. The performance of these PROTACs is evaluated based on their ability to degrade specific protein targets, namely Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of BTK and BRD4.
Table 1: Performance Comparison of BTK-Targeting PROTACs
| E3 Ligase Recruited | PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| CRBN | P13I (Lenalidomide-based) | BTK (C481S) | Mino | 30 nM | >90% | [6] |
| DCAF1 | DBt-10 | BTK | TMD8 | 90 nM | >90% | [4][7] |
Table 2: Performance Comparison of BRD4-Targeting PROTACs
| E3 Ligase Recruited | PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| CRBN | Compound 21 (Lenalidomide-based) | BRD4 | THP-1 | <100 nM | >90% | [5] |
| CRBN | dBET1 | BRD4 | Jurkat | ~30 nM | >90% | [8] |
| VHL | ARV-771 | BRD4 | CRPC | <5 nM | Not Reported | [9] |
| VHL | MZ1 | BRD4 | H661 | 8 nM | >95% | [9] |
| KEAP1 | MS83 | BRD4 | MDA-MB-468 | <500 nM | >90% | [10] |
| DCAF11 | L134 (22a) | BRD4 | N/A | 7.36 nM | >98% | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental setups, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of a PROTAC.
Caption: Experimental Workflow for Western Blotting.
Caption: Principle of a TR-FRET Ternary Complex Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
Cellular Protein Degradation Assay (Western Blot)
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12][13][14]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical assays can be used to characterize this interaction.
-
Reagent Preparation:
-
Use epitope-tagged versions of the POI (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).
-
Prepare solutions of the tagged proteins, the PROTAC, and FRET-paired antibodies (e.g., Tb-anti-GST as the donor and AF488-anti-His as the acceptor).
-
-
Assay Protocol:
-
In a microplate, combine the POI, E3 ligase, and a serial dilution of the PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate to allow complex formation.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".
-
-
Sample Preparation:
-
Dialyze the purified POI and E3 ligase into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
ITC Experiment:
-
To measure the binding of the PROTAC to the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the injection syringe.
-
To measure ternary complex formation, pre-saturate the E3 ligase with the POI in the sample cell and titrate in the PROTAC.
-
Perform a series of injections and measure the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI.
-
Conclusion
This comparative guide highlights the performance of this compound-derived PROTACs in the context of emerging E3 ligase ligands. The data indicates that while CRBN-recruiting PROTACs are highly effective, novel E3 ligase ligands, such as those for DCAF1 and KEAP1, offer promising alternatives that can achieve potent and efficacious degradation of target proteins. The choice of E3 ligase can significantly influence a PROTAC's degradation profile, and the development of a diverse toolbox of E3 ligase ligands is crucial for advancing the field of targeted protein degradation and overcoming potential resistance mechanisms. The provided experimental protocols serve as a foundation for the standardized evaluation of these novel therapeutic modalities.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Lenalidomide-4-aminomethyl
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of potent pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Lenalidomide-4-aminomethyl, a derivative of the teratogenic and cytotoxic agent Lenalidomide, requires stringent disposal protocols. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are conservatively based on the well-documented hazards of the parent compound, Lenalidomide, and general guidelines for cytotoxic waste.
Personnel handling this compound must adhere to all institutional and regulatory guidelines for hazardous waste management. All waste generated from the handling of this compound is to be considered cytotoxic and hazardous.
Essential Safety and Disposal Plan
This section provides a step-by-step guide for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling the compound or any related waste, personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.[1]
-
Gown: A disposable, solid-front, back-closure chemotherapy gown.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form of the compound or if there is a risk of aerosolization.[2][3]
Waste Segregation and Collection
All materials that come into contact with this compound must be disposed of as cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and any other disposable labware. All solid waste must be placed in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste for Incineration."[2]
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[4] They must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should specify the contents, including the name of the compound and approximate concentration.
-
Sharps: All contaminated sharps, such as needles and syringes, must be immediately placed in a puncture-resistant sharps container with a purple lid, labeled for cytotoxic sharps waste.
Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full PPE described above.
-
Contain the Spill:
-
Powder: Gently cover the spill with a damp cloth or absorbent pads to prevent the powder from becoming airborne. DO NOT dry sweep the powder.[4]
-
Liquid: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontamination:
-
Carefully clean the spill area. Given that Lenalidomide shows degradation under basic (alkali) and oxidative conditions, a two-step decontamination process is recommended.
-
First, clean the area with a detergent solution and water.[5]
-
Follow with a deactivating agent if available and approved by your institution's safety office.
-
Decontaminate the area twice.[4]
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste in the designated purple-lidded container.
Final Disposal
All collected cytotoxic waste containing this compound must be disposed of through high-temperature incineration by a licensed hazardous waste management company.[4] Do not dispose of this waste with general laboratory or biohazardous waste.
Quantitative Data Summary
The following table summarizes key data pertinent to the safe handling and disposal of Lenalidomide and its derivatives.
| Parameter | Data | Source |
| Parent Compound | Lenalidomide | N/A |
| CAS Number | 191732-72-6 | [6] |
| Hazard Statements | H360 (May damage fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure) | [6] |
| Derivative | This compound | N/A |
| CAS Number | 444289-05-8 | N/A |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | N/A |
| Disposal Method | High-Temperature Incineration | [4] |
Experimental Protocols Referenced
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Lenalidomide-4-aminomethyl: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Lenalidomide-4-aminomethyl, a derivative of the immunomodulatory agent Lenalidomide.
This compound is a chemical analog of Lenalidomide, a compound known for its significant reproductive toxicity.[1][2] Due to this structural similarity, it is crucial to handle this compound with the same high level of precaution as the parent compound. Furthermore, the hydrochloride salt of this compound presents its own specific hazards, namely causing skin and serious eye irritation.[3]
This document outlines the necessary personal protective equipment (PPE), detailed handling protocols, and disposal plans to ensure the safe utilization of this compound in a laboratory setting.
Essential Personal Protective Equipment and Safety Measures
A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. This includes a combination of engineering controls and personal protective equipment.
| Control Measure | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Work should be conducted in a certified chemical fume hood or a ventilated enclosure.[2][4] | To minimize inhalation exposure to dust or aerosols. |
| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible.[4] | To provide immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment (PPE) | ||
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[5] | To protect against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Wear nitrile or other impervious gloves. Double gloving is recommended.[5] | To prevent skin contact, which can cause irritation.[3] |
| Body Protection | A lab coat or other protective overgarment should be worn.[5] | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust formation or if handling outside of a ventilated enclosure.[6] | To prevent inhalation of the compound, which may be harmful. |
Detailed Safe Handling Protocol
A strict, step-by-step protocol is essential for minimizing exposure risk during the handling of this compound.
1. Preparation and Pre-Handling:
-
Obtain and Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound hydrochloride.[3]
-
Designated Work Area: All handling of the compound must occur in a designated area within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood.
2. Weighing and Handling:
-
Don Appropriate PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or towel.[5]
-
Solution Preparation: If preparing a solution, add the solvent to the solid in a closed container to minimize dust generation.
3. Post-Handling and Decontamination:
-
Clean the Work Area: Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE: Carefully remove PPE, avoiding self-contamination. Disposable gloves should be removed and discarded immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
4. Waste Disposal:
-
Segregate Waste: All contaminated materials, including disposable PPE, weigh papers, and pipette tips, must be placed in a designated, sealed waste container.
-
Label Waste: The waste container must be clearly labeled as hazardous waste containing this compound.
-
Dispose According to Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these stringent safety protocols and utilizing the appropriate personal protective equipment, researchers can safely handle this compound, minimizing the risk of personal exposure and environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
